molecular formula C13H14N2O3S B009913 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 19837-84-4

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B009913
CAS No.: 19837-84-4
M. Wt: 278.33 g/mol
InChI Key: XBXWZQQQBVBPAC-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (CAS 19837-84-4) is a crystalline sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and a valuable scaffold for the design and synthesis of novel bioactive molecules. Research Applications and Value: Pharmaceutical Intermediate: This compound is utilized as a key building block in the synthesis of more complex molecules for drug discovery and development . Enzyme Inhibition Studies: The benzenesulfonamide core is known for its ability to inhibit enzymes such as carbonic anhydrase, which is involved in the regulation of body fluids and electrolytes, making it a candidate for related biochemical research . Antimicrobial and Anticancer Research: Sulfonamide derivatives, including this compound, are subjects of ongoing research for their potential anti-tumor and anti-microbial properties, offering avenues to combat drug-resistant infections and explore new cancer treatments . Material Science Research: The molecular structure and conformational states of this and related sulfonamides have been extensively characterized through X-ray crystallography and theoretical studies, providing insights into noncovalent interactions and crystal packing efficiency relevant to materials science . Molecular Characteristics: With a molecular formula of C 13 H 14 N 2 O 3 S and a molecular weight of 278.33 g/mol, the compound's structure features two aromatic rings connected by a sulfonamide bridge [-S(=O) 2 -N-], with an amino group (-NH 2 ) and a methoxy group (-OCH 3 ) providing sites for further chemical modification . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-N-(2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXWZQQQBVBPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342176
Record name 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
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Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-84-4
Record name 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide
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Foundational & Exploratory

A-Comprehensive-Technical-Guide-to-4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, a key organic compound within the sulfonamide class. The primary focus of this document is the precise determination and validation of its molecular weight, a critical parameter for all research, development, and quality control applications. This guide is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core molecular identity, physicochemical properties, a robust synthesis protocol with mechanistic rationale, and a multi-tiered analytical validation workflow. Furthermore, it contextualizes the molecule within the broader landscape of sulfonamide therapeutics, exploring its potential biological activities and applications. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Core Molecular Identity

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This section defines this compound through its nomenclature, structure, and fundamental calculations.

Nomenclature and Chemical Identifiers

The systematic naming and unique identifiers are crucial for unambiguous communication in research and regulatory contexts. While data for the specific ortho (2-methoxy) isomer is limited, we can extrapolate identifiers based on its structure. For comparative purposes, identifiers for the well-documented para (4-methoxy) isomer are also provided.

IdentifierThis compound (ortho-isomer)4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (para-isomer)
IUPAC Name This compound4-amino-N-(4-methoxyphenyl)benzenesulfonamide[1][2]
Molecular Formula C₁₃H₁₄N₂O₃SC₁₃H₁₄N₂O₃S[1][2][3]
CAS Registry Number Not readily available19837-74-2[1][2][3]
Canonical SMILES COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N[1]
InChIKey XBXWZQQQBVBPAC-UHFFFAOYSA-NPKCILPHWDZXVQT-UHFFFAOYSA-N[1][2][3]
Molecular Formula and Weight Determination

The cornerstone of chemical characterization is the molecular weight, derived from the molecular formula. The formula for both the ortho and para isomers is identical: C₁₃H₁₄N₂O₃S .

The molecular weight is calculated by summing the atomic weights of the constituent atoms:

  • Carbon (C): 13 × 12.011 u = 156.143 u

  • Hydrogen (H): 14 × 1.008 u = 14.112 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 3 × 15.999 u = 47.997 u

  • Sulfur (S): 1 × 32.06 u = 32.06 u

Total Molecular Weight (Calculated): 156.143 + 14.112 + 28.014 + 47.997 + 32.06 = 278.326 u

This calculated value aligns with high-resolution mass spectrometry data found in authoritative databases, which report the molecular weight as approximately 278.33 g/mol [1][2] or 278.327 g/mol [3]. The monoisotopic mass, which is critical for mass spectrometry, is calculated to be 278.0725 Da [2].

Molecular Structure

The structural arrangement of atoms dictates the molecule's chemical behavior and biological activity. The key difference between the titular compound and its more commonly cited isomer lies in the position of the methoxy (-OCH₃) group on the N-phenyl ring.

Caption: Molecular structure of this compound.

Section 2: Physicochemical Characterization

The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. While specific experimental data for the ortho-isomer is not widely published, properties of the closely related para-isomer provide a valuable reference point.

PropertyValue (para-isomer)Rationale and Significance
Melting Point 250–252°C[1]A high melting point suggests a stable, well-ordered crystalline lattice. This is a key indicator of purity.
Solubility Soluble in polar solvents (ethanol, methanol)[1]Solubility dictates the choice of solvents for synthesis, purification, and formulation. Poor solubility in non-polar solvents is expected due to the polar amino and sulfonamide groups.
XLogP3 1.5[2]This value indicates moderate lipophilicity, a critical parameter in drug development for predicting absorption and membrane permeability.
Hydrogen Bond Donors 2[2]The two N-H groups (amine and sulfonamide) can donate hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Acceptors 4 (or 5)[2]The oxygen atoms (sulfonyl and methoxy) and the nitrogen atoms act as H-bond acceptors, contributing to intermolecular interactions.

Section 3: Synthesis Pathway and Rationale

A reproducible and well-understood synthesis is paramount for obtaining high-purity material for research. The most logical approach for synthesizing benzenesulfonamides of this class is a two-step process involving the formation of a sulfonyl chloride intermediate followed by condensation with the appropriate amine.

Retrosynthetic Analysis and Workflow

The synthesis can be logically deconstructed as follows: The target molecule is formed via a nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and 2-methoxyaniline (o-anisidine), followed by deprotection of the acetyl group. This protection-deprotection strategy is crucial to prevent the highly reactive amino group on the sulfonyl chloride from interfering with the desired reaction.

G cluster_0 Step 1: Protection & Sulfonyl Chloride Formation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Deprotection Acetanilide Acetanilide Chlorosulfonic Chlorosulfonic Acid (Excess, 0-5°C) Acetanilide->Chlorosulfonic Electrophilic Aromatic Substitution SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride (PASC) Chlorosulfonic->SulfonylChloride ProtectedProduct Protected Intermediate (N-acetylated product) SulfonylChloride->ProtectedProduct Nucleophilic Substitution oAnisidine 2-Methoxyaniline (o-Anisidine) oAnisidine->ProtectedProduct Pyridine Pyridine (Solvent/Base) Pyridine->ProtectedProduct AcidHydrolysis Acidic Hydrolysis (e.g., aq. HCl, Reflux) ProtectedProduct->AcidHydrolysis Hydrolysis of Amide FinalProduct 4-Amino-N-(2-methoxyphenyl) benzenesulfonamide AcidHydrolysis->FinalProduct

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis.[1][4]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (PASC)

  • Rationale: The amino group of sulfanilamide is protected via acetylation to prevent side reactions during the chlorosulfonation step.

  • Procedure: a. To a cooled (0-5°C) flask, add acetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (≥5.0 eq) with vigorous stirring. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. c. Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product. d. Filter the resulting white solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of N-(2-methoxyphenyl)-4-acetamidobenzenesulfonamide

  • Rationale: The synthesized PASC is reacted with 2-methoxyaniline. Pyridine acts as a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Procedure: a. Dissolve 2-methoxyaniline (1.0 eq) in pyridine in a flask cooled in an ice bath. b. Add PASC (1.05 eq) portion-wise to the solution while maintaining the temperature below 10°C. c. Stir the mixture at room temperature for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC). d. Pour the reaction mixture into cold dilute HCl to precipitate the product and neutralize excess pyridine. e. Filter the solid, wash with water, and recrystallize from ethanol to obtain the protected intermediate.

Step 3: Hydrolysis to this compound

  • Rationale: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield the final primary amine.

  • Procedure: a. Suspend the protected intermediate from Step 2 in a mixture of ethanol and concentrated HCl. b. Heat the mixture to reflux and maintain for 2-4 hours, monitoring for the disappearance of starting material by TLC. c. Cool the reaction mixture and neutralize carefully with a base (e.g., NaHCO₃ solution) to precipitate the final product. d. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.

Section 4: Analytical Validation and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and molecular weight of the synthesized compound. This constitutes a self-validating system where orthogonal techniques provide corroborating evidence.

G cluster_0 Primary Validation: Identity & Molecular Weight cluster_1 Secondary Validation: Purity & Functional Groups start Synthesized Product ms Mass Spectrometry (MS) - Confirm MW = 278.33 - Analyze fragmentation start->ms Direct Infusion or LC-MS nmr NMR Spectroscopy (¹H and ¹³C) - Confirm structural backbone - Verify isomer start->nmr Dissolve in DMSO-d6 hplc HPLC - Quantify purity (>95%) - Detect impurities ms->hplc Corroborate Mass ir FT-IR Spectroscopy - Identify functional groups (N-H, S=O, C-O) nmr->ir Corroborate Structure end Validated Compound hplc->end ir->end

Caption: Self-validating analytical workflow for compound characterization.

Mass Spectrometry (MS)
  • Objective: To provide an exact experimental mass that validates the calculated molecular weight.

  • Methodology (Electrospray Ionization - ESI): a. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). b. Infuse the sample directly into the ESI source. c. Acquire data in both positive and negative ion modes.

  • Expected Results & Interpretation:

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 279.0798.[5]

    • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 277.0652.[5]

    • The presence of these ions with high mass accuracy (<5 ppm error) provides definitive confirmation of the elemental composition and molecular weight. Fragmentation patterns can further distinguish it from isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework, confirming the connectivity and, critically, the ortho position of the methoxy group.

  • Methodology: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). b. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected Results & Interpretation (Predicted):

    • ¹H NMR: Expect distinct aromatic regions. The protons on the 2-methoxyphenyl ring will show a characteristic splitting pattern confirming the 1,2-disubstitution. The protons on the 4-aminophenyl ring will show a typical AA'BB' system. A singlet around 3.8 ppm will correspond to the methoxy (-OCH₃) protons. A broad singlet for the amino (-NH₂) protons and another for the sulfonamide (-NH-) proton will also be present.

    • ¹³C NMR: Expect 13 distinct carbon signals (unless symmetry causes overlap). The chemical shift of the carbon attached to the methoxy group will be indicative of its position.

Section 5: Biological Context and Therapeutic Potential

The benzenesulfonamide moiety is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6]

The Sulfonamide Pharmacophore: General Mechanisms of Action
  • Antibacterial Activity: The primary and most famous application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][4] By blocking this pathway, they halt bacterial growth and replication.[1]

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrase (CA) isozymes.[4][6] This mechanism is exploited for diuretics, anti-glaucoma agents, and even anti-cancer therapies targeting tumor-associated CA isoforms.[4][6]

Potential Applications in Drug Discovery

While specific biological data for this compound is sparse, its structural motifs suggest several research applications:

  • Antimicrobial Research: As a scaffold for developing new antibacterial agents, potentially overcoming resistance to older sulfonamides.[4]

  • Oncology Research: As a template for designing selective inhibitors of tumor-specific carbonic anhydrase isoforms like CA IX.[4]

  • Antiviral Discovery: The benzenesulfonamide core is being investigated in the development of inhibitors against viral proteins, such as the HIV-1 capsid protein.[4]

Section 6: Safety and Handling

Proper handling of chemical reagents is critical for laboratory safety. The following information is based on data for the isomeric 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide and should be applied with caution.

Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral H302: Harmful if swallowed[2]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
Skin Irritation H315: Causes skin irritation[2]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2]
Eye Irritation H319: Causes serious eye irritation[2]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation H335: May cause respiratory irritation[2]P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (2025). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Matulienė, J., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(10), 1348. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-n-(2-methoxyphenyl)benzene-1-sulfonamide (C13H14N2O3S). Retrieved from [Link]

Sources

Technical Monograph: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide , historically referred to as Sulfanil-o-anisidide , is a synthetic sulfonamide derivative characterized by the presence of an ortho-methoxy substituted phenyl ring at the


-position. While less common in modern clinical pharmacopeia compared to heterocyclic sulfonamides (e.g., sulfamethoxazole), this compound remains a critical probe in medicinal chemistry. It serves as a model ligand for studying steric and electronic effects in Carbonic Anhydrase (CA)  inhibition and Dihydropteroate Synthase (DHPS)  binding.

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and pharmacological mechanisms, designed for researchers in drug discovery and structural biology.

Chemical Identity & Properties

The compound belongs to the class of


-phenylsulfanilamides. The ortho-methoxy group introduces significant steric bulk and an electron-donating effect, influencing the pKa of the sulfonamide nitrogen and, consequently, its solubility and binding affinity.
PropertySpecification
IUPAC Name This compound
Common Synonyms Sulfanil-o-anisidide;

-(2-Methoxyphenyl)sulfanilamide
Molecular Formula

Molecular Weight 278.33 g/mol
CAS Number Note: Often indexed via its

-acetyl precursor (CAS 19838-01-8)
Precursor CAS 19838-01-8 (

-Acetyl-

-(2-methoxyphenyl)sulfanilamide)
Physical State White to off-white crystalline solid
Solubility Soluble in acetone, DMSO, dilute alkali; sparingly soluble in water
pKa (Sulfonamide NH) ~10.4 (Estimated; higher than sulfanilamide due to e- donating OMe)

Synthesis & Manufacturing Protocol

The synthesis follows a classical Schotten-Baumann condensation strategy, utilizing


-acetamidobenzenesulfonyl chloride (p-ASC) to prevent polymerization of the aniline moiety. The workflow ensures high regioselectivity and purity.
Reaction Scheme (Graphviz)

SynthesisPathway Start1 p-Acetamidobenzenesulfonyl Chloride (p-ASC) Inter Intermediate: N4-Acetyl-N1-(2-methoxyphenyl) sulfanilamide Start1->Inter Condensation (Pyridine/Acetone) Start2 o-Anisidine (2-Methoxyaniline) Start2->Inter Prod Product: 4-Amino-N-(2-methoxyphenyl) benzenesulfonamide Inter->Prod Hydrolysis (HCl or NaOH, Reflux)

Figure 1: Synthetic pathway from p-ASC and o-Anisidine to the final deacetylated product.

Step-by-Step Protocol

Phase 1: Condensation (


-Functionalization) 
  • Reagents : Dissolve o-anisidine (1.0 eq) in dry pyridine (solvent & base).

  • Addition : Slowly add p-acetamidobenzenesulfonyl chloride (1.1 eq) at 0–5°C to minimize side reactions.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quench : Pour the reaction mixture into ice-cold dilute HCl. The pyridine salt will dissolve, precipitating the

    
    -acetyl intermediate .
    
  • Isolation : Filter the precipitate, wash with cold water, and dry.

Phase 2: Hydrolysis (Deacetylation)

  • Reflux : Suspend the intermediate in 10% NaOH or 2M HCl. Reflux for 1 hour. Note: Alkaline hydrolysis is often preferred to avoid acid-catalyzed cleavage of the sulfonamide bond.

  • Neutralization : If using NaOH, cool and neutralize with acetic acid to pH ~7. The free amine product will precipitate.

  • Purification : Recrystallize from Ethanol/Water (ethanol allows dissolution at boiling; water induces crystallization upon cooling).

  • Validation : Verify structure via

    
    H-NMR (loss of acetyl singlet at 
    
    
    
    ppm).

Pharmacology & Mechanism of Action

This compound exhibits dual pharmacological activities typical of the sulfonamide class: antibacterial efficacy via folate pathway inhibition and off-target inhibition of carbonic anhydrases.

Mechanism Visualization (Graphviz)

MOA Substrate PABA (p-Aminobenzoic Acid) Enzyme Dihydropteroate Synthase (DHPS) Substrate->Enzyme Natural Substrate Drug 4-Amino-N-(2-methoxyphenyl) benzenesulfonamide Drug->Enzyme Competitive Binding CA Carbonic Anhydrase (Zn2+ Active Site) Drug->CA Zn2+ Coordination (Sulfonamide Nitrogen) Block Inhibition of Folate Synthesis Enzyme->Block Bacteriostatic Effect

Figure 2: Dual mechanism of action showing competitive inhibition of DHPS and coordination to Carbonic Anhydrase.

Antibacterial Activity (DHPS Inhibition)

The 4-amino-benzenesulfonyl moiety mimics


-aminobenzoic acid (PABA) .
  • Target : Dihydropteroate synthase (DHPS).

  • Mechanism : The drug competes with PABA for the active site of DHPS, preventing the formation of dihydropteroic acid. This halts the synthesis of tetrahydrofolate, essential for bacterial DNA replication.

  • Selectivity : The 2-methoxy group on the

    
    -phenyl ring alters the lipophilicity and pKa. While the ortho-substitution can sterically hinder binding compared to the para-isomer (sulfamethoxyphen), it retains activity against Gram-positive organisms.
    
Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are primary zinc-binding groups (ZBG) for carbonic anhydrases.

  • Binding Mode : The deprotonated sulfonamide nitrogen coordinates to the

    
     ion in the enzyme's active site.
    
  • Isoform Selectivity : The 2-methoxyphenyl tail interacts with the hydrophobic and hydrophilic halves of the enzyme's active site cleft. Recent studies suggest that bulky ortho-substituents can impart selectivity for tumor-associated isoforms (CA IX and XII) over cytosolic isoforms (CA I and II), reducing systemic side effects.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol measures the hydration of


, catalyzed by CA, by monitoring the pH change via an indicator.
  • Buffer Preparation : 20 mM HEPES buffer (pH 7.5) with 20 mM

    
    .
    
  • Indicator : Phenol red (0.2 mM).

  • Enzyme Solution : Recombinant CA isozymes (I, II, IX, XII) at physiological concentrations.

  • Substrate :

    
    -saturated water.
    
  • Procedure :

    • Incubate enzyme with the inhibitor (this compound) for 15 min at 25°C.

    • Mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.

    • Monitor absorbance decay at 557 nm.

  • Analysis : Calculate

    
     by fitting the initial velocity vs. inhibitor concentration curves.
    
Minimum Inhibitory Concentration (MIC) Determination
  • Medium : Mueller-Hinton Broth (cation-adjusted).

  • Inoculum :

    
     CFU/mL of S. aureus or E. coli.
    
  • Compound Prep : Dissolve in DMSO, then serially dilute in broth.

  • Incubation : 37°C for 16–20 hours.

  • Readout : The lowest concentration with no visible growth is the MIC.

References

  • Sigma-Aldrich. (n.d.). N4-Acetyl-N1-(2-methoxyphenyl)sulfanilamide Product Specification. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Retrieved from

  • Stenutz, R. (n.d.). 4-amino-N-(4-methoxyphenyl)benzenesulfonamide and Isomers. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Technical Monograph: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

[1]

Executive Summary

This guide provides a comprehensive technical analysis of This compound , a sulfonamide derivative characterized by the coupling of a sulfanilamide core with an ortho-anisidine moiety. While often overshadowed by its para-isomer (sulfamethoxypyridazine precursors) or heterocyclic analogs (sulfamethoxazole), this specific ortho-methoxy isomer represents a critical scaffold in Structure-Activity Relationship (SAR) studies for Carbonic Anhydrase (CA) inhibition and antibacterial folate antagonism.

The core focus of this document is the definitive identification of the compound via its InChI Key , a hashed digital signature that ensures disambiguation in large chemical databases. We further detail its synthesis, validation, and pharmacological relevance.

Chemical Identity & Informatics

Precise chemical identification is the bedrock of reproducible science. The InChI Key provided below is the unique, fixed-length identifier for the specific ortho-methoxy isomer (CAS 19837-84-4), distinct from the para-methoxy isomer (CAS 19837-74-2).

Core Identifiers
PropertyValueSource
Chemical Name This compound[Sigma-Aldrich, 2024]
CAS Registry Number 19837-84-4 [PubChem, 2024]
InChI Key XBXWZQQQBVBPAC-UHFFFAOYSA-N [NIST/Sigma, 2024]
InChI String InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3
SMILES COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(N)C=C2
Molecular Formula

Molecular Weight 278.33 g/mol
The Logic of the InChI Key

The InChI Key XBXWZQQQBVBPAC-UHFFFAOYSA-N is not random.[1][2] It is a hashed representation of the InChI string, split into layers.

  • First Block (14 chars): XBXWZQQQBVBPAC encodes the molecular skeleton (connectivity) and formula.

  • Second Block (10 chars): UHFFFAOYSA encodes stereochemistry, isotopic layers, and tautomerism. The "SA" suffix often indicates standard representation.

  • Character (1 char): N indicates the protonation status (Neutral).

InChI_LogicChemical4-Amino-N-(2-methoxyphenyl)benzenesulfonamideFormulaFormula LayerC13H14N2O3SChemical->FormulaConnectConnectivity LayerAtoms & BondsChemical->ConnectStereoStereochemistry Layer(None in this molecule)Chemical->StereoHash1Hash Block 1XBXWZQQQBVBPACFormula->Hash1Connect->Hash1Hash2Hash Block 2UHFFFAOYSAStereo->Hash2KeyFinal InChI KeyXBXWZQQQBVBPAC-UHFFFAOYSA-NHash1->KeyHash2->Key

Figure 1: Logical derivation of the InChI Key from chemical layers. The first block captures the unique connectivity of the ortho-methoxy substitution.

Synthesis & Production Protocol

To ensure high purity for biological testing, a convergent synthesis strategy is employed. This method utilizes a protection-deprotection sequence to prevent the formation of polymerization byproducts involving the free aniline amine.

Reaction Pathway

The synthesis involves the nucleophilic attack of o-anisidine on p-acetamidobenzenesulfonyl chloride, followed by acid hydrolysis.

Synthesis_PathwaySM1p-AcetamidobenzenesulfonylChlorideInterIntermediate:N-Acetyl-N'-(2-methoxyphenyl)benzenesulfonamideSM1->InterCond1Pyridine/DCM0°C to RTSM22-Methoxyaniline(o-Anisidine)SM2->InterProdTarget Product:4-Amino-N-(2-methoxyphenyl)benzenesulfonamideInter->ProdCond2HCl / H2ORefluxCond1->InterCond2->Prod

Figure 2: Convergent synthesis workflow utilizing the N-acetyl protection strategy.

Detailed Protocol

Step 1: Sulfonylation (Coupling)

  • Preparation: Dissolve 2-methoxyaniline (1.0 eq) in dry Dichloromethane (DCM). Add Pyridine (1.2 eq) as an acid scavenger.

  • Addition: Cool the mixture to 0°C. Slowly add p-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated

    
    , then Brine. Dry over 
    
    
    and concentrate to yield the N-acetyl intermediate.

Step 2: Hydrolysis (Deprotection)

  • Reflux: Suspend the intermediate in 10% aqueous HCl. Heat to reflux (approx. 100°C) for 1–2 hours. The solution should become clear as the free amine forms.

  • Neutralization: Cool to RT. Carefully adjust pH to ~7–8 using 10% NaOH or

    
    .
    
  • Isolation: The product will precipitate.[3] Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Analytical Validation

A self-validating system requires confirming the structure at the atomic level.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-

  • 
     ~3.6–3.8 ppm (3H, s):  Distinct singlet for the Methoxy (
    
    
    )
    group. This confirms the anisidine moiety is intact.
  • 
     ~5.8–6.0 ppm (2H, s, broad):  Exchangeable signal for the Aniline (
    
    
    )
    protons.
  • 
     ~9.5–10.0 ppm (1H, s):  Exchangeable signal for the Sulfonamide (
    
    
    )
    proton.
  • Aromatic Region (

    
     6.5–7.8 ppm): 
    
    • Two doublets (AA'BB' system) for the para-substituted sulfanilamide ring.

    • Multiplet pattern (4 protons) for the ortho-substituted anisidine ring.

Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated: 279.33 Da. Observed: 279.1 ± 0.2 Da.
    
  • Fragmentation: Loss of

    
     (64 Da) and cleavage of the S-N bond are typical.
    

Applications & Pharmacology[9]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors. The free primary amine (


  • Mechanism: The sulfonamide anion coordinates to the

    
     ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Selectivity: The bulky ortho-methoxy group on the N-phenyl ring introduces steric hindrance that differentiates this molecule's binding profile from simple sulfanilamide, potentially offering selectivity for specific CA isoforms (e.g., CA II vs. CA IX).

Antibacterial Activity (Folate Antagonism)

Like other sulfanilamides, this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .

  • It mimics p-aminobenzoic acid (PABA).

  • Bacteria incorporate the sulfonamide instead of PABA, blocking the synthesis of dihydrofolic acid, a precursor to DNA bases.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 19837-84-4).[4][5] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: Sulfonamide Derivatives. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • PubChem. (2024). Compound Summary for CAS 19837-84-4. Retrieved from

  • ChemSynthesis. (2024). Synthesis and Properties of N-(2-methoxyphenyl)benzenesulfonamides. Retrieved from

Methodological & Application

Application Notes and Protocols for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Benzenesulfonamides

Benzenesulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Their therapeutic effects are often attributed to the inhibition of key enzymes, such as carbonic anhydrases (CAs), which are involved in critical physiological and pathological processes.[2][3] This document provides detailed application notes and protocols for the investigation of a specific analog, 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, in a cell culture setting. While direct biological data for this particular isomer is limited, this guide synthesizes information from structurally related compounds to provide a robust framework for its evaluation as a potential therapeutic agent.

The core structure, a benzenesulfonamide moiety, is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[4] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and metastasis, making them attractive targets for anticancer drug development.[3] It is hypothesized that this compound may exhibit inhibitory activity against these tumor-associated CAs, leading to cytotoxic or cytostatic effects on cancer cells.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture experiments.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₃SN/A
Molecular Weight 278.33 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and EthanolInferred from related compounds
Storage Store at -20°C for long-term stabilityGeneral laboratory practice

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the tumor microenvironment, the activity of tumor-associated CAs (e.g., CA IX and CA XII) contributes to the acidification of the extracellular space and the maintenance of a neutral intracellular pH, promoting cancer cell survival, proliferation, and invasion. By inhibiting these enzymes, this compound may disrupt pH regulation in cancer cells, leading to apoptosis or cell cycle arrest.

G cluster_cell Cancer Cell cluster_extracellular Extracellular Space CO2_H2O CO₂ + H₂O CA_IX CA IX CO2_H2O->CA_IX H_HCO3 H⁺ + HCO₃⁻ pHi ↑ Intracellular pH (Survival, Proliferation) H_HCO3->pHi MCT MCT H_HCO3->MCT CA_IX->H_HCO3 H_out H⁺ (out) MCT->H_out pHe ↓ Extracellular pH (Invasion, Metastasis) H_out->pHe Compound 4-Amino-N- (2-methoxyphenyl) benzenesulfonamide Compound->CA_IX Inhibition

Caption: Proposed mechanism of action via carbonic anhydrase IX inhibition.

Experimental Protocols

The following protocols are designed as a starting point for the investigation of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of Stock Solution

The solubility of this compound in aqueous media is expected to be low. Therefore, a stock solution in an organic solvent is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Aseptically weigh out a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Based on data from related sulfonamides, a starting concentration range of 10 µM to 1000 µM is recommended.[1]

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells in medium with DMSO (vehicle control), and untreated cells (negative control).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

G cluster_workflow Cytotoxicity Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48/72h Treat->Incubate2 MTT Add MTT Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Lyse Lyse with DMSO Incubate3->Lyse Read Read Absorbance (570 nm) Lyse->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: MTT assay workflow for cytotoxicity assessment.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Expected Outcomes and Interpretation

  • Cytotoxicity: A dose-dependent decrease in cell viability is expected. The IC₅₀ value will provide a quantitative measure of the compound's potency.

  • Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is anticipated in treated cells compared to the vehicle control, suggesting that the compound induces programmed cell death.

References

  • Bhatt, A., Mahon, B. P., Cruzeiro, V. W. D., Cornelio, B., Laronze-Cochard, M., Ceruso, M., Sapi, J., Rance, G. A., Khlobystov, A. N., Fontana, A., Roitberg, A., Supuran, C. T., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chembiochem, 18(2), 213-222. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-143. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 853-861. [Link]

  • Juškėnas, D., Čapkauskaitė, E., Matulienė, J., & Matulis, D. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2469. [Link]

  • Kenyon, R. W., & Goundry, W. R. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2018(4), M1025. [Link]

  • Kopcsándi, Z., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]

  • Özgeris, B., & Gökçe, B. (2019). Synthesis of 4-(2-substitutedhydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. ResearchGate. [Link]

  • Pål-Tóth, B., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(21), 7508. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Vertex AI Search. (2024). Search results for "4-Amino-N-(4-methoxyphenyl)benzenesulfonamide".

Sources

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide for organic synthesis applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide for organic synthesis applications Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Synthesis, Characterization, and Functional Applications in Drug Discovery[1]

Executive Summary

This compound (CAS: 19837-84-4) is a specialized sulfonamide scaffold distinct from its more common para-isomer (sulfamethoxypyridazine precursors).[1][2] This compound serves as a critical intermediate in the synthesis of azo dyes, coordination complexes, and biologically active agents targeting carbonic anhydrase (CA) and dihydropteroate synthase (DHPS).[1][2]

This guide provides a validated "Protection-Coupling-Deprotection" synthetic route to ensure regioselectivity, avoiding the formation of polysulfonamides.[1][2] It also details the compound's utility as a diazonium precursor for generating chromophores and its mechanistic role in enzyme inhibition.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
PropertySpecification
Chemical Name This compound
Common Synonyms Sulfanilamide N1-(2-methoxyphenyl) derivative; o-Anisidine sulfonamide
CAS Number 19837-84-4 (Distinct from p-isomer 19837-74-2)
Molecular Formula C₁₃H₁₄N₂O₃S
Molecular Weight 278.33 g/mol
Structure Description Primary aniline (C4) and secondary sulfonamide linked to an ortho-methoxyphenyl ring.[1][2][3]
Solubility Soluble in DMSO, Acetone, hot Ethanol; sparingly soluble in water.[1][2]
Validated Synthesis Protocol

Methodology: The direct reaction of sulfanilamide with o-anisidine is low-yielding due to the competing nucleophilicity of the aniline nitrogen.[1][2] The industry-standard approach utilizes N-acetyl protection (using p-acetamidobenzenesulfonyl chloride) followed by hydrolysis.[1][2]

Phase A: Coupling Reaction (N-Acylation)

Objective: Synthesize 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide.

  • Reagents:

    • p-Acetamidobenzenesulfonyl chloride (p-ASC) [CAS: 121-60-8]: 1.1 equiv.[1][2]

    • o-Anisidine (2-Methoxyaniline) [CAS: 90-04-0]: 1.0 equiv.[1][2]

    • Pyridine (Solvent/Base): 10 Volumes relative to amine.[1][2]

    • Alternative: DCM with Et₃N (if pyridine avoidance is required).[1][2]

  • Step-by-Step Protocol:

    • Preparation: Charge a round-bottom flask with o-anisidine (1.0 equiv) and anhydrous pyridine. Cool the system to 0–5°C using an ice/salt bath. Critical: Low temperature prevents hydrolysis of the sulfonyl chloride.[1][2]

    • Addition: Dissolve p-ASC (1.1 equiv) in a minimal amount of acetone or add as a solid in small portions over 30 minutes. Maintain internal temperature <10°C.

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of o-anisidine.[1][2]

    • Quench: Pour the reaction mixture into 10 volumes of ice-cold water containing dilute HCl (pH ~2) to neutralize pyridine and precipitate the intermediate.

    • Isolation: Filter the precipitate, wash with cold water, and dry.[1][2]

Phase B: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to release the free amine.[1][2][4]

  • Reagents:

    • Intermediate from Phase A.[1][2]

    • Sodium Hydroxide (NaOH): 10% aqueous solution (or 2M HCl for acid hydrolysis).[1][2]

    • Ethanol (co-solvent).[1][2]

  • Step-by-Step Protocol:

    • Reflux: Suspend the intermediate in a 1:1 mixture of Ethanol and 10% NaOH. Heat to reflux (approx. 80°C) for 1–2 hours.

    • Verification: The solution should become clear as the acetyl group is cleaved.[1][2]

    • Neutralization: Cool to room temperature. Carefully adjust pH to 7.0–7.5 using dilute HCl.[1][2] The product, this compound, will crystallize out.[1]

    • Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Visualization: Synthetic Workflow

SynthesisPath cluster_0 Phase A: Coupling Start Start: o-Anisidine Inter Intermediate: N-Acetyl Protected Start->Inter Nucleophilic Attack Reagent Reagent: p-ASC (Pyridine, 0°C) Reagent->Inter Hydrolysis Step 2: Hydrolysis (NaOH/EtOH, Reflux) Inter->Hydrolysis Product Final Product: 4-Amino-N-(2-methoxyphenyl) benzenesulfonamide Hydrolysis->Product Deacetylation

Figure 1: Two-step synthesis via Schotten-Baumann conditions followed by alkaline hydrolysis.

Functional Applications
A. Medicinal Chemistry: Carbonic Anhydrase Inhibition

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.[1][2] The N-substituted motif of this compound modulates its selectivity profiles against human CA isoforms (hCA I, II, IX, XII).[1][2]

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1][2]

  • Structure-Activity Relationship (SAR): The ortho-methoxy group on the N-phenyl ring introduces steric bulk that can enhance selectivity for specific isoforms compared to the para-isomer, potentially reducing off-target effects in glaucoma or diuretic therapies.[1]

B. Synthetic Chemistry: Azo Dye Precursor

The free primary amine at the C4 position allows this compound to serve as a diazo component .[1][2]

  • Protocol (Diazotization):

    • Dissolve this compound in dilute HCl at 0–5°C.

    • Add NaNO₂ (1.05 equiv) dropwise.[1][2]

    • Stir for 20 mins to generate the diazonium salt.

    • Coupling: React with electron-rich aromatics (e.g., N,N-dimethylaniline or β-naphthol) to form intensely colored azo dyes used in histological staining or pH indicators.[1][2]

Visualization: Biological Mechanism[2]

CA_Inhibition Drug Sulfonamide Ligand (R-SO2NH-) Enzyme Carbonic Anhydrase Active Site (Zn2+) Drug->Enzyme Coordination to Zn2+ Complex Enzyme-Inhibitor Complex Enzyme->Complex Displacement of H2O Function Catalytic Blockade (No CO2 Hydration) Complex->Function Inhibition

Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition by Sulfonamides.[1]

Analytical Data Reference

To validate the synthesis, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • 
       ~3.7-3.8 ppm (3H, s, -OCH₃).[1]
      
    • 
       ~5.8-6.0 ppm (2H, s, -NH₂, exchangeable).[1]
      
    • 
       ~9.5-10.0 ppm (1H, s, -SO₂NH-, exchangeable).[1]
      
    • Aromatic region: Two doublets (AA'BB' system) for the sulfanilamide ring; Multiplet for the 1,2-disubstituted anisole ring.[1][2]

  • Mass Spectrometry: [M+H]⁺ peak at m/z 279.[1][2]

References
  • Sigma-Aldrich. (n.d.).[1][2][5] this compound Product Page. Retrieved from (Search CAS: 19837-84-4).[1][2]

  • BenchChem. (n.d.).[1][2] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from .[1][2]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (Isomer comparison). Retrieved from .[1][2]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Foundational text on Sulfonamide mechanism).

  • Organic Chemistry Portal. (n.d.).[1][2] Sulfonamide Synthesis by S-N Coupling. Retrieved from .[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is a critical process in the development of various pharmacologically active compounds. As a key structural motif, achieving high purity and yield is paramount for downstream applications. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, providing a robust framework for troubleshooting and process optimization.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and adaptable laboratory-scale synthesis of this compound involves a three-step sequence starting from commercially available acetanilide. This pathway is favored for its reliable and well-documented stages, each offering specific points for optimization.

The general workflow is as follows:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride. The acetyl group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions.

  • Nucleophilic Acyl Substitution (Amidation): Coupling of 4-acetamidobenzenesulfonyl chloride with 2-methoxyaniline (o-anisidine).

  • Deprotection (Hydrolysis): Removal of the acetyl group under acidic or basic conditions to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation cluster_2 Step 3: Hydrolysis Acetanilide Acetanilide PASC 4-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC ClSO3H (excess) 0-10 °C Protected_Product N-Acetyl-4-amino-N- (2-methoxyphenyl)benzenesulfonamide PASC->Protected_Product Pyridine (solvent/base) or K2CO3 in DMF oAnisidine 2-Methoxyaniline oAnisidine->Protected_Product Pyridine (solvent/base) or K2CO3 in DMF Final_Product 4-Amino-N-(2-methoxyphenyl) benzenesulfonamide Protected_Product->Final_Product Acid (e.g., 6M HCl, reflux) or Base (e.g., KOH, reflux)

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to guide you through yield improvement strategies.

Question 1: My yield is consistently low in the amidation step (Step 2). What are the likely causes and how can I fix them?

Answer: Low yield in the coupling of 4-acetamidobenzenesulfonyl chloride with 2-methoxyaniline is a frequent challenge. The root cause often lies in one of three areas: reagent stability, reaction conditions, or competing side reactions.

Potential Causes & Solutions:

  • Cause A: Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride.

    • Why it happens: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This forms the unreactive 4-acetamidobenzenesulfonic acid, which terminates the desired reaction.

    • Troubleshooting Protocol:

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Use anhydrous solvents. Pyridine should be sourced from a freshly opened bottle or dried over a suitable agent like potassium hydroxide (KOH) pellets.

      • The 4-acetamidobenzenesulfonyl chloride intermediate should be used as quickly as possible after its synthesis and isolation.

  • Cause B: Inefficient Nucleophilic Attack due to Suboptimal Basicity.

    • Why it happens: The amidation reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine (2-methoxyaniline), rendering it non-nucleophilic. A base is required to neutralize this HCl as it forms. If the base is too weak or used in insufficient quantity, the reaction will stall.

    • Troubleshooting Protocol:

      • Pyridine as Solvent/Base: Pyridine is a common choice as it serves both roles.[1][2] Ensure at least 2-3 equivalents are used relative to the sulfonyl chloride. The reaction can be performed by dissolving 2-methoxyaniline in pyridine and adding the sulfonyl chloride portion-wise at 0 °C to control the initial exotherm.[1]

      • Alternative Base: For a stronger, non-nucleophilic base, consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][4] This can lead to higher yields and avoids the use of large volumes of pyridine.[3]

  • Cause C: Competing Side Reactions (Di-sulfonylation).

    • Why it happens: Although less common, it's possible for the newly formed sulfonamide N-H to be deprotonated and react with another molecule of sulfonyl chloride.

    • Troubleshooting Protocol:

      • Control the stoichiometry carefully. Use a slight excess (1.05-1.1 equivalents) of the 2-methoxyaniline to ensure the sulfonyl chloride is fully consumed.

      • Maintain a low reaction temperature (0-5 °C) during the addition of the sulfonyl chloride to improve selectivity.

Parameter Method A: Pyridine Method B: K₂CO₃ / DMF Rationale
Base PyridinePotassium Carbonate (K₂CO₃)K₂CO₃ is a stronger, non-nucleophilic base that can improve reaction rates.[3]
Solvent PyridineN,N-Dimethylformamide (DMF)DMF is an excellent polar aprotic solvent for this type of substitution.
Temperature 0 °C then warm to RT/refluxRT to 60 °CInitial cooling controls the exotherm; subsequent heating drives the reaction.
Typical Yield Moderate to GoodGood to ExcellentThe K₂CO₃/DMF system often provides higher yields.[3]

Question 2: The final hydrolysis step (Step 3) is either incomplete or results in a complex mixture. How can I optimize deprotection?

Answer: The deprotection of the N-acetyl group is a critical final step that requires careful control to avoid incomplete reaction or degradation of the desired product. Both acidic and basic conditions are viable, but each has its own set of parameters to optimize.

Troubleshooting Scenarios & Solutions:

  • Scenario A: Acid-Catalyzed Hydrolysis.

    • Common Pitfall: The reaction is too slow, or harsh conditions (very high acid concentration/temperature) lead to decomposition or re-sulfonation byproducts.

    • Optimization Protocol:

      • Acid Concentration: Use a moderate concentration of acid, such as 6M aqueous HCl.[5]

      • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v). The product spot should be more polar than the starting acetylated material.

      • Work-up: After cooling, the product may precipitate as its hydrochloride salt. To isolate the free amine, carefully neutralize the mixture by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is slightly alkaline (pH 7.5-8).[5] Cooling the neutralized mixture in an ice bath will complete the precipitation of the product.[5]

  • Scenario B: Base-Catalyzed Hydrolysis.

    • Common Pitfall: Incomplete hydrolysis or the formation of phenoxide-related byproducts if conditions are too harsh.

    • Optimization Protocol:

      • Base Selection: Use an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a co-solvent like ethanol to improve solubility.[1][6] A typical condition is refluxing in 1M KOH in an H₂O/ethanol mixture.[1]

      • Reaction Time: Basic hydrolysis can require several hours at reflux (2-10 hours).[6] Monitor by TLC to determine the point of completion.

      • Work-up: After cooling, the product will be dissolved as its sodium or potassium salt. To precipitate the product, carefully acidify the solution with an acid like acetic acid or dilute HCl to a neutral pH (6-8).[6] Over-acidification can re-dissolve the product, so proceed cautiously while monitoring the pH.

Condition Acidic Hydrolysis (HCl) Basic Hydrolysis (KOH/NaOH)
Reagent 6M Hydrochloric Acid1-2M Potassium or Sodium Hydroxide
Solvent Water or Water/EthanolWater/Ethanol
Temperature Reflux (approx. 100 °C)Reflux (80-120 °C)[6]
Work-up Neutralize with base (e.g., Na₂CO₃)Acidify with acid (e.g., Acetic Acid)
Key Advantage Often cleaner, product may precipitate as HCl salt.Can be effective for stubborn hydrolyses.

Question 3: My final product is off-color (yellow/brown) and shows multiple spots on TLC. What are the best purification strategies?

Answer: Impurities often arise from residual starting materials, byproducts, or degradation. A multi-step purification approach is typically most effective.

  • Strategy 1: pH-Controlled Precipitation/Washing.

    • Why it works: The target molecule is amphoteric. The basic amino group can be protonated in strong acid (forming a soluble salt), and the acidic sulfonamide proton can be removed in strong base (forming a soluble salt). The compound is least soluble near its isoelectric point (neutral pH).

    • Protocol:

      • During the work-up of the hydrolysis step, carefully adjust the pH to 6-7. This is the point where the product is most likely to precipitate, leaving more acidic or basic impurities in the solution.

      • Wash the isolated crude solid with cold water to remove residual salts.[7] A rinse with a cold, dilute solution of sodium hydrosulfite can sometimes help remove colored oxidation byproducts.[7]

  • Strategy 2: Recrystallization.

    • Why it works: This is the most powerful technique for purifying crystalline solids. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Recommended Solvents:

      • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

      • Isopropanol or Acetonitrile: These polar organic solvents can also be effective for recrystallization.[2]

  • Strategy 3: Column Chromatography.

    • When to use it: If recrystallization fails to remove impurities with similar solubility profiles, silica gel chromatography is the next logical step.

    • Protocol:

      • Stationary Phase: Silica gel.

      • Mobile Phase (Eluent): Start with a less polar system like Heptane/Ethyl Acetate and gradually increase the polarity by increasing the percentage of Ethyl Acetate. The product, being polar, will require a reasonably polar solvent mixture to elute.

      • Monitor the fractions by TLC to combine the pure product fractions.

Troubleshooting_Workflow cluster_step2 Amidation Step Issues cluster_step3 Hydrolysis Step Issues cluster_solutions Corrective Actions Start Low Yield or Impure Product Q_Amidation Check TLC of crude amidation Start->Q_Amidation Q_Hydrolysis Check TLC of crude hydrolysis Start->Q_Hydrolysis Incomplete_Amidation Starting materials present? Sol_Dry Use anhydrous solvents/ dried glassware. Incomplete_Amidation->Sol_Dry Sol_Base Optimize base: - Use K2CO3 in DMF - Ensure excess Pyridine Incomplete_Amidation->Sol_Base Side_Products_Amidation Multiple new spots? Sol_Temp Control temperature: - Cool during additions Side_Products_Amidation->Sol_Temp Incomplete_Hydrolysis Protected intermediate remains? Sol_Time Increase hydrolysis time/ temperature. Incomplete_Hydrolysis->Sol_Time Sol_pH Optimize hydrolysis pH: - Switch from acid to base (or vice versa) Incomplete_Hydrolysis->Sol_pH Side_Products_Hydrolysis Degradation products? Sol_Purify Improve purification: - Recrystallize (EtOH/H2O) - Column Chromatography Side_Products_Hydrolysis->Sol_Purify

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most critical safety precautions for this synthesis?

    • A: Chlorosulfonic acid (ClSO₃H) is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, face shield). All additions should be done slowly and with cooling. Pyridine is flammable and has a strong, unpleasant odor; it should also be handled in a fume hood.

  • Q2: How can I effectively monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is indispensable. Use silica gel plates. For the amidation step, an eluent of 30-50% Ethyl Acetate in Hexane will typically show good separation between the starting amine, the sulfonyl chloride, and the product. For the hydrolysis step, the final product is much more polar than the acetylated intermediate, so a more polar eluent like 50-70% Ethyl Acetate in Hexane may be required. Visualize spots under a UV lamp (254 nm).

  • Q3: Is there an alternative to the acetyl protecting group?

    • A: Yes, while the acetyl group is common due to the low cost of acetanilide, other protecting groups can be used. However, for most applications, the acetyl group offers a good balance of stability and ease of removal. Another major industrial route avoids protection/deprotection altogether by starting with 4-nitrobenzenesulfonyl chloride, coupling it with the amine, and then reducing the nitro group to the amine in the final step. This nitro-reduction method is often cited for its high yield on an industrial scale.[1]

References

  • Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

  • Google Patents. CN113336680B - Green process synthesis method of sulfanilamide.
  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • NIST. Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • University Course Material. Sulfa Antibiotics - Synthesis of Sulfanilamide. Available from: [Link]

  • ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Available from: [Link]

  • Evo-T. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Available from: [Link]

  • Google Patents. US4870209A - Process for purifying crude 4-aminophenol.
  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • ChemSynthesis. N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Available from: [Link]

  • ChemRxiv. Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. Available from: [Link]

  • PubMed. N-acetyl-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate and N-acetyl-4-[(5-bromo-2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate. Available from: [Link]

  • ResearchGate. N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. Available from: [Link]

  • DergiPark. Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Available from: [Link]

  • ResearchGate. The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Available from: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

  • ResearchGate. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

  • Google Patents. CN103483230A - Preparation method of sulfanilamide.

Sources

Technical Support Center: Optimizing Synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Reaction Overview & Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic route involves two key transformations:

  • Sulfonamide Bond Formation: The reaction between 4-acetamidobenzenesulfonyl chloride and 2-methoxyaniline. This step forms the core sulfonamide linkage. The acetyl group on the 4-aminobenzenesulfonyl chloride serves as a protecting group to prevent unwanted side reactions with the amino group.

  • Deprotection (Hydrolysis): The removal of the acetyl protecting group from the intermediate, 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide, to yield the final product. This is typically achieved through acid or base-catalyzed hydrolysis.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide (Intermediate)

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if starting materials are still present. Ensure vigorous stirring to maintain a homogenous mixture.
Hydrolysis of Sulfonyl Chloride 4-Acetamidobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid, rendering it unreactive towards the amine.[1]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Suboptimal Base The choice and amount of base are critical for neutralizing the HCl generated during the reaction. An inappropriate base or insufficient amount can lead to side reactions or incomplete conversion. Pyridine is a commonly used base and solvent in this reaction.[2]Use a non-nucleophilic base like pyridine or triethylamine. Ensure at least a stoichiometric equivalent of the base is used. For challenging reactions, a slight excess of the base may be beneficial.
Side Reactions The sulfonyl chloride can react with itself or the solvent if reaction conditions are not optimized.Add the 2-methoxyaniline to the solution of 4-acetamidobenzenesulfonyl chloride and base slowly to control the reaction rate and minimize side product formation.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Explanation Recommended Solution
Incomplete Hydrolysis Residual acetyl-protected intermediate will contaminate the final product if the hydrolysis step is not complete.Monitor the hydrolysis reaction by TLC. If the starting material is still present, extend the reflux time or increase the concentration of the acid or base catalyst.[2]
Formation of Side Products during Sulfonylation Impurities can be carried over from the first step if not properly removed.Purify the intermediate, 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide, by recrystallization or column chromatography before proceeding to the hydrolysis step.
Degradation of Product The final product, an aromatic amine, can be susceptible to oxidation, leading to colored impurities.After neutralization, work up the reaction mixture promptly. Consider using a mild reducing agent like sodium hydrosulfite during the workup to prevent oxidation.[3] Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Di-sulfonylation In some cases, a second molecule of sulfonyl chloride can react with the sulfonamide nitrogen, leading to a di-sulfonated impurity.This is less common with a protecting group but can occur under harsh conditions. Use a controlled stoichiometry of reactants and avoid excessive heating.

Issue 3: Difficulty with Product Isolation and Purification

Potential Cause Explanation Recommended Solution
Product is an Oil or Gummy Solid The product may not crystallize easily if impurities are present or if the solvent system is not optimal.Try different solvent systems for recrystallization. A combination of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) often works well. If the product oils out, try cooling the solution more slowly or scratching the inside of the flask to induce crystallization.
Poor Separation on Column Chromatography The product and impurities may have similar polarities, making separation by column chromatography challenging.Experiment with different eluent systems. A gradient elution may be necessary. Ensure the silica gel is properly packed and the sample is loaded in a concentrated band.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the sulfonamide formation step?

A1: Pyridine is often used as both a solvent and a base for this reaction.[2] It effectively scavenges the HCl produced and provides a suitable reaction medium. Other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used in combination with a non-nucleophilic base like triethylamine.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediate, and final product. Visualize the spots under a UV lamp.

Q3: What are the best conditions for the hydrolysis of the acetyl group?

A3: Both acidic and basic hydrolysis can be effective.

  • Acidic Hydrolysis: Refluxing the intermediate in a mixture of ethanol and aqueous hydrochloric acid is a common method.

  • Basic Hydrolysis: Refluxing with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide is also effective.[2] The choice between acidic and basic conditions may depend on the stability of other functional groups in the molecule.

Q4: My final product is colored. How can I decolorize it?

A4: The color is likely due to trace oxidized impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing the product to crystallize.

Q5: Can this synthesis be scaled up?

A5: Yes, but careful consideration of heat transfer and mixing is crucial. For the sulfonylation step, the addition of the sulfonyl chloride should be done portion-wise or via an addition funnel to control the exothermic reaction. For the hydrolysis step, ensure efficient stirring to prevent bumping during reflux.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide
  • In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-methoxyaniline (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide.

Protocol 2: Hydrolysis of 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide
  • In a round-bottom flask, suspend the 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide (1.0 equivalent) in a mixture of ethanol and 1 M aqueous sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

V. Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection (Hydrolysis) A 4-Acetamidobenzenesulfonyl Chloride C 4-Acetamido-N-(2-methoxyphenyl)benzenesulfonamide A->C Pyridine, 0°C to RT B 2-Methoxyaniline B->C D This compound C->D NaOH, EtOH, Reflux

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Sulfonyl Chloride Hydrolysis? start->hydrolysis base_issue Suboptimal Base? start->base_issue incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis side_products Side Products from Step 1? start->side_products oxidation Product Oxidation? start->oxidation sol1 Increase reaction time/temp Monitor with TLC incomplete_rxn->sol1 Solution sol2 Use anhydrous conditions Inert atmosphere hydrolysis->sol2 Solution sol3 Use appropriate base (e.g., Pyridine) base_issue->sol3 Solution sol4 Extend hydrolysis time Monitor with TLC incomplete_hydrolysis->sol4 Solution sol5 Purify intermediate side_products->sol5 Solution sol6 Prompt workup Use antioxidant Recrystallize oxidation->sol6 Solution

Sources

Technical Support Center: Crystallization of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and pharmaceutical development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to solve crystallization challenges effectively.

Compound Profile: this compound

Understanding the physicochemical properties of your compound is the foundation of successful crystallization. This sulfonamide derivative, a valuable intermediate in medicinal chemistry, possesses characteristics that directly influence solvent selection and crystallization behavior.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₄N₂O₃S[1]
Molecular Weight 278.33 g/mol [1]
Appearance Typically a white to off-white crystalline powder[2]
Melting Point Approx. 250–252°C (for the 4-methoxy isomer, data for 2-methoxy isomer is limited)[3]
pKa Data not readily available; the sulfonamide proton is weakly acidic, and the amino group is basic.-

Solubility Profile (Qualitative)

The key to recrystallization is identifying a solvent that dissolves the compound well when hot but poorly when cold.

Solvent ClassSolubility BehaviorExamples
Polar Protic Generally good solubility, especially when heated.[3]Ethanol, Methanol, Isopropanol
Polar Aprotic Moderate to good solubility.Acetone, Ethyl Acetate, DMF, DMSO
Non-Polar Poor solubility.Hexanes, Toluene
Aqueous Sparingly soluble in water.[2]Water
Core Troubleshooting FAQs

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What's wrong?

A1: This is a classic sign that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. Supersaturation is the essential driving force for crystallization.[4]

  • Causality: If too much solvent was used, the concentration of the sulfonamide might still be below its saturation point, even at low temperatures. Alternatively, the solution may be perfectly supersaturated but lacks a nucleation site to initiate crystal formation.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic imperfections in the glass provide high-energy sites that can initiate crystal growth.[5][6]

    • Seeding: If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the solution. This provides a perfect template for new crystals to grow upon, bypassing the initial nucleation energy barrier.[5]

    • Increase Concentration: If the above methods fail, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly once more.[7]

    • Introduce an Anti-Solvent: Add a second solvent in which your compound is insoluble (but is miscible with your primary solvent) dropwise until the solution becomes persistently cloudy. This reduces the overall solubility of the compound, forcing crystallization.[4]

Q2: My product separated as an oily liquid instead of solid crystals. How do I fix this?

A2: This phenomenon, known as "oiling out," is problematic because the oil often traps impurities and solidifies into an amorphous mass rather than an ordered crystal lattice.[5]

  • Causality: Oiling out typically occurs under one of two conditions:

    • High Impurity Concentration: Impurities can depress the melting point of the solid. If the solution becomes saturated at a temperature where the impure compound is molten, it will separate as an oil.[5][6][8]

    • High Supersaturation/Rapid Cooling: If a highly concentrated solution is cooled too quickly, the molecules may not have time to orient themselves into a crystal lattice and will crash out as a disordered, supercooled liquid (oil).[4]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[5][6]

    • Slow Down the Cooling Rate: This is the most critical factor.[4] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before even considering an ice bath. Slow cooling gives molecules the time they need to arrange into an ordered, low-energy crystal lattice.

    • Change Solvents: The current solvent may be too nonpolar. Try a more polar solvent or a solvent-antisolvent system (e.g., dissolve in ethanol and add water as the anti-solvent) to promote gradual crystal growth.[5]

Q3: My crystal yield is very low. How can I improve recovery?

A3: While 100% recovery is thermodynamically impossible, several procedural errors are common culprits for significantly reduced yields.

  • Causality: The most frequent error is using an excessive volume of solvent, which keeps a large fraction of your product dissolved in the mother liquor even after cooling.[5] Premature crystallization during a hot filtration step can also lead to significant loss.[5]

  • Optimization Strategies:

    • Use Minimum Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions, allowing the solution to return to a boil between additions.

    • Ensure Complete Cooling: After the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[4][5]

    • Pre-heat Filtration Glassware: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent or in an oven to prevent the product from crystallizing prematurely on the filter paper.[5]

    • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) still contains dissolved product. You can often recover a "second crop" of crystals by evaporating some of the solvent and re-cooling. Note that this crop may be less pure than the first.[4]

Q4: I'm getting different crystal forms (polymorphs) in different experiments. How can I ensure consistency?

A4: Polymorphism, the ability of a compound to crystallize in different solid-state structures, is a well-documented phenomenon in sulfonamides.[4][9][10] These different forms can have distinct physical properties (solubility, stability, melting point), making control essential for reproducible results.

  • Causality: The final crystal form is kinetically or thermodynamically controlled by factors like solvent choice, cooling rate, temperature, and agitation. The flexible sulfonamide group can form different hydrogen bonding networks, leading to different packing arrangements.[4]

  • Control Strategies:

    • Standardize All Conditions: The most crucial step is to rigorously control and document all crystallization parameters: solvent system, concentration, cooling profile, and stirring rate.

    • Use Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution. This will template the growth of that specific form, overriding the spontaneous nucleation of other forms.[4]

    • Solvent Selection: The choice of solvent can strongly influence which polymorph is favored.[4] Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., ethanol vs. ethyl acetate) to find conditions that reliably produce the desired form.

Visual Troubleshooting Workflow

The following diagram provides a logical decision-making process for addressing common crystallization issues.

G Crystallization Troubleshooting Workflow Start Crude 4-Amino-N-(2-methoxyphenyl) benzenesulfonamide Dissolved in Hot Solvent & Cooled Outcome Observe Outcome Start->Outcome NoCrystals Problem: No Crystals Form Outcome->NoCrystals Solution is clear OilingOut Problem: 'Oiling Out' or Amorphous Solid Outcome->OilingOut Liquid/waxy layer separates LowYield Problem: Low Crystal Yield Outcome->LowYield Crystals form, but recovery is poor GoodCrystals Success: High-Purity Crystals Formed Outcome->GoodCrystals Solid crystals precipitate Sol_NoCrystals Solution: 1. Scratch inner flask surface 2. Add a seed crystal 3. Evaporate excess solvent 4. Add anti-solvent NoCrystals->Sol_NoCrystals Sol_OilingOut Solution: 1. Re-heat, add more solvent 2. SLOW DOWN cooling rate 3. Change solvent system OilingOut->Sol_OilingOut Sol_LowYield Solution: 1. Use minimum hot solvent 2. Ensure complete cooling (ice bath) 3. Pre-heat funnel for hot filtration LowYield->Sol_LowYield

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[4]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble, e.g., water or hexanes) dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[4]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can further increase the yield.

  • Isolation & Drying: Follow steps 5-7 from the Standard Cooling Recrystallization protocol.

Safety Precautions

This compound and related sulfonamides should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements:

    • Harmful if swallowed.[1][11]

    • Causes skin irritation.[1][11]

    • Causes serious eye irritation.[1][11]

    • May cause respiratory irritation.[1][11]

  • Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References
  • Evo-T-Chem. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). [Link]

  • ChemSynthesis. N-(2-amino-4-methoxyphenyl)benzenesulfonamide. [Link]

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Archives of Pharmaceutical Sciences. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. [Link]

  • National Institutes of Health. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. [Link]

  • ResearchGate. (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. [Link]

  • National Institutes of Health. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

  • RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

  • Nature. Impact of impurities on crystal growth. [Link]

  • ResearchGate. (PDF) Polymorphism in Sulfonamides. [Link]

  • ACS Publications. Polymorphism Steered Thermochromism in a Sulfonamide. [Link]

  • ResearchGate. (PDF) 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. [Link]

  • ResearchGate. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • ResearchGate. (PDF) Polymorphism in Sulfanilamide-D4. [Link]

  • YouTube. How Do Impurities Affect Crystal Structures?. [Link]

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

Sources

Pan-Assay Interference Compounds (PAINS) and 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PAINS Identification & Validation Case Study: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Core Directive & Executive Summary

Status: Active Technical Guide Ticket ID: PAINS-VAL-0042 Subject: Troubleshooting Assay Interference for Sulfonamide Derivatives

Executive Summary: You have likely encountered This compound (henceforth referred to as AMPBS ) as a "hit" in a high-throughput screen (HTS) or virtual docking campaign. While sulfonamides are a privileged scaffold in medicinal chemistry (e.g., sulfamethoxazole), this specific structural subclass frequently triggers false positives via Pan-Assay Interference Compound (PAINS) mechanisms.

This guide provides a rigorous, self-validating workflow to determine if AMPBS is a genuine ligand for your target or an assay artifact.

Diagnostic Workflow: Is My Hit a PAIN?

Before investing resources in lead optimization, you must validate the "hit" nature of AMPBS. Use the following decision matrix to triage the compound.

PAINS_Workflow Start Hit Identification: AMPBS Filter In Silico Triage (Baell & Holloway Filters) Start->Filter StructAnalysis Structural Alert: Aniline & Sulfonamide Filter->StructAnalysis Flagged ExpVal Experimental Validation StructAnalysis->ExpVal AggCheck Aggregation Assay (+ 0.01% Triton X-100) ExpVal->AggCheck RedoxCheck Redox Cycling Assay (+ Catalase/DTT) ExpVal->RedoxCheck Decision1 IC50 Shifts > 3-fold? AggCheck->Decision1 Decision2 Activity Lost with Catalase? RedoxCheck->Decision2 Artifact Artifact (PAIN) Discard/Deprioritize Decision1->Artifact Yes (Aggregator) Lead Valid Hit Proceed to SAR Decision1->Lead No Decision2->Artifact Yes (Redox Cycler) Decision2->Lead No

Figure 1: Triage workflow for validating AMPBS activity. This logic gate distinguishes specific binding from non-specific interference.

Structural Analysis: Why AMPBS Flags as a PAIN

AMPBS contains two primary structural alerts that classify it as a potential interference compound. Understanding why it flags is the first step in troubleshooting.

A. The Primary Aromatic Amine (Aniline Moiety)

The 4-amino group on the benzene ring is a structural alert for Redox Cycling .

  • Mechanism: In the presence of reducing agents (often found in assay buffers like DTT) and ambient oxygen, anilines can cycle between oxidized and reduced states. This process generates Hydrogen Peroxide (

    
    ).
    
  • Interference:

    
     can oxidize cysteine residues on your target protein, causing inhibition that mimics drug binding but is actually non-specific protein damage.
    
B. The Sulfonamide-Anisole Linkage

While sulfonamides are common drugs, phenol-sulfonamides are classic PAINS [1].

  • The AMPBS Nuance: AMPBS is an anisole (methoxy ether), not a phenol. However, it is a Latent PAIN .

  • Risk: If your compound sample is impure or degrades (demethylation), it generates the corresponding phenol. Phenol-sulfonamides can undergo oxidation to quinone-sulfonimides, which are highly reactive Michael acceptors that covalently modify proteins non-specifically.

Experimental Troubleshooting Protocols

Do not rely on docking scores. Perform these "killer experiments" to validate the hit.

Protocol A: The Detergent Challenge (Aggregation Test)

Objective: Determine if AMPBS is inhibiting the target by forming colloidal aggregates that sequester the enzyme.

StepActionRationale
1 Prepare Assay BufferStandard buffer for your target (e.g., HEPES/Tris).
2 Control Arm Run Dose-Response Curve (DRC) for AMPBS in standard buffer.
3 Test Arm Run DRC for AMPBS in buffer supplemented with 0.01% v/v Triton X-100 (or Tween-80).
4 AnalysisCompare

values.
  • Interpretation:

    • Shift > 3-fold (Potency Loss): The compound was likely aggregating. The detergent broke up the colloids, revealing the lack of true binding. Result: PAIN (Aggregator).

    • No Shift: The inhibition is likely not due to aggregation. Result: Pass.

Protocol B: The Catalase/DTT Challenge (Redox Test)

Objective: Determine if inhibition is driven by peroxide generation (Redox Cycling).

StepActionRationale
1 SetupPrepare standard enzymatic assay.
2 Test Arm Add 100 U/mL Catalase to the reaction mixture before adding the enzyme.
3 MeasurementMeasure inhibition of AMPBS.
4 AlternativeIf the assay requires DTT, try removing it (if protein stability allows).
  • Interpretation:

    • Activity Lost with Catalase: Catalase degrades the

      
       produced by the compound. If inhibition disappears, the "drug" was just peroxide. Result: PAIN (Redox Cycler). 
      
    • Activity Retained: Inhibition is not mediated by peroxide. Result: Pass.

Frequently Asked Questions (FAQs)

Q1: AMPBS is a sulfonamide, and Sulfamethoxazole is a drug. Why is AMPBS considered risky? A: Context is key. Sulfamethoxazole is a validated antibacterial. However, in early discovery, the 4-aminobenzenesulfonamide scaffold is a "frequent hitter" because of the aniline's redox potential. Drugs like sulfamethoxazole survived rigorous optimization that eliminated these liabilities or proved the mechanism was specific. In an HTS context, you must assume "Guilty until proven Innocent" to avoid wasting resources.

Q2: My docking score for AMPBS is -9.5 kcal/mol. Doesn't that prove binding? A: No. Docking algorithms score geometric fit, not chemical stability or thermodynamic reality. A PAIN can fit perfectly into a pocket in silico but function as a chemical disruptor in vitro. Physical validation (Protocols A & B) always supersedes computational prediction [2].

Q3: Can I fix AMPBS if it turns out to be a PAIN? A: Sometimes.

  • If it's an aggregator: Try improving solubility by adding polar groups (e.g., morpholine) to the phenyl ring, away from the binding interface.

  • If it's a redox cycler: Replace the 4-amino group (aniline) with a methyl or chloro group. If activity is lost, the amino group was likely essential for the specific interaction. If activity remains and redox sensitivity disappears, you have rescued the scaffold.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage.[1] Future Medicinal Chemistry, 6(11), 1265–1290.[1] Link

  • Aldrich, C. et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147. Link

Sources

Validation & Comparative

A Comparative Guide to 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide and Other Benzenesulfonamide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide with other key benzenesulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships and comparative performance of this important class of compounds.

Introduction: The Versatile Benzenesulfonamide Scaffold

Benzenesulfonamides are a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility stems from the core sulfamoyl group (-SO₂NH-) attached to a benzene ring, a pharmacophore that can be readily modified to tune the compound's physicochemical properties and biological targets. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this class of compounds has been extensively explored, leading to the development of antibacterial, anticancer, and carbonic anhydrase inhibiting agents.

This guide will focus on this compound, a specific derivative, and compare its performance with other notable benzenesulfonamides. We will delve into their synthesis, mechanisms of action, and provide supporting experimental data to offer a clear, evidence-based comparison.

Synthesis of Benzenesulfonamide Derivatives: A Generalized Approach

The synthesis of N-substituted benzenesulfonamides typically follows a well-established synthetic route. A common method involves the reaction of a substituted aniline with a benzenesulfonyl chloride derivative. For this compound, the synthesis would generally proceed as follows:

  • Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the amine.

  • Condensation: The resulting sulfonyl chloride is then reacted with 2-methoxyaniline in the presence of a base, such as pyridine, to form the sulfonamide linkage.

  • Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

A similar strategy can be employed to synthesize a variety of derivatives by using different substituted anilines in the condensation step.

Caption: Generalized synthesis workflow for N-substituted 4-aminobenzenesulfonamides.

Comparative Biological Activities

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Here, we compare the performance of this compound and its analogs in three key therapeutic areas: antibacterial, anticancer, and carbonic anhydrase inhibition.

Antibacterial Activity

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Data:

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Novel Sulfonamide Derivatives (1a-d)S. aureus64 - 512[2]
Sulfamethoxazole (Reference)S. aureus8 - 64General Literature
Sulfamethoxazole (Reference)E. coli16 - 128General Literature

Note: Data for this compound is not available in the provided search results. The table presents data for other derivatives to provide context.

Anticancer Activity

Certain benzenesulfonamide derivatives have emerged as potent anticancer agents, often through the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors, such as CA IX and CA XII.[3] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzenesulfonamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro) is then calculated.

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Data:

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Pyrazolyl-benzenesulfonamide ureas (SH7a-t)Various2.4 - 6.3 (GI₅₀)[4]
1,3-Benzodioxol-5-sulfonate (BS1)K562 (Leukemia)~0.17[5]
4-methylbenzenesulfonate (BS4)K562 (Leukemia)~0.14[5]

Note: Specific IC₅₀ data for this compound against cancer cell lines were not found in the provided search results. The table presents data for other benzenesulfonamide derivatives to illustrate the range of potencies observed in this class of compounds.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] The sulfonamide moiety coordinates to the zinc ion in the active site, blocking the enzyme's activity.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is typically determined by measuring the inhibition of the CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (p-NPA).

  • Enzyme and Inhibitor Pre-incubation: A solution of the purified CA isoform is pre-incubated with various concentrations of the benzenesulfonamide inhibitor.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, p-NPA.

  • Monitoring of Reaction: The hydrolysis of p-NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm.

  • Calculation of Inhibition Constants (Ki): The initial rates of reaction are determined, and the inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

Caption: Workflow for the carbonic anhydrase inhibition assay.

Comparative Data:

The inhibition potency of benzenesulfonamides against different CA isoforms varies significantly, allowing for the design of isoform-selective inhibitors.

Compound/Derivative ClassCA IsoformKᵢ (nM)Reference
Pyrrolone-ethyl benzenesulfonamide (3n)hCA IX41.3[7]
Pyrrolone-ethyl benzenesulfonamide (3n)hCA XII39.1[7]
Bis-ureido-substituted benzenesulfonamide (11)hCA II4.4[3]
Bis-ureido-substituted benzenesulfonamide (11)hCA IX6.73[3]
Bis-ureido-substituted benzenesulfonamide (19)hCA XII5.02[3]

Note: Specific Kᵢ data for this compound were not available in the provided search results. The table showcases the potent and selective inhibition profiles of other benzenesulfonamide derivatives.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on benzenesulfonamide derivatives allow for the elucidation of key structure-activity relationships:

  • The Unsubstituted Sulfonamide Moiety (-SO₂NH₂): This group is crucial for carbonic anhydrase inhibition, as it directly interacts with the zinc ion in the enzyme's active site.

  • The 4-Amino Group: The presence of a free amino group at the para position is a common feature in many antibacterial sulfonamides, mimicking the structure of p-aminobenzoic acid (PABA).

  • Substituents on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact the compound's biological activity and selectivity.

    • Positional Isomerism: The position of the methoxy group (ortho-, meta-, or para-) on the N-phenyl ring can drastically alter the compound's binding affinity to its target. The ortho-methoxy group in the title compound likely influences the conformation of the molecule and its interaction with the target's binding pocket.

    • Electronic Effects: Electron-donating or electron-withdrawing groups can modulate the pKa of the sulfonamide nitrogen and influence the overall electronic properties of the molecule, thereby affecting its biological activity.

Conclusion and Future Perspectives

This compound belongs to a versatile class of compounds with a wide range of therapeutic potential. While specific experimental data for this particular derivative is limited in the public domain, the analysis of its structural analogs provides valuable insights into its likely biological profile. The ortho-methoxy substitution is a key feature that warrants further investigation to understand its impact on antibacterial, anticancer, and carbonic anhydrase inhibitory activities.

Future research should focus on the direct synthesis and biological evaluation of this compound to generate concrete comparative data. Such studies will enable a more precise understanding of its structure-activity relationship and its potential as a lead compound for the development of novel therapeutics.

References

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(8):743-748. Link

  • BenchChem. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical. Link

  • Karai, O., et al. (2022). Synthesis, Characterization and Antibacterial Activity of Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]Tryptophanate. In: Current Topics in Chemistry and Material Science Vol. 4.
  • ResearchGate. IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Link

  • Vertex AI Search. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
  • Matulis, D., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(9), 1133.
  • Gül, H. İ., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189876.
  • BenchChem.
  • MDPI. Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action.
  • ResearchGate. K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... Link

  • ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Link

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. Link

  • ChemSynthesis. N-(2-amino-4-methoxyphenyl)benzenesulfonamide.
  • Folefac, V. N., et al. (2022). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
  • Lindskog, S. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Molecules, 25(18), 4084.
  • ResearchGate. MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Link

  • ResearchGate. (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • MDPI. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100.
  • Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References.
  • ResearchGate. MIC, MBC and MFC (µg/mL) values of sulfonamides. Link

  • National Center for Biotechnology Information. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole.
  • ResearchGate. Ki values of the compounds for (a) human carbonic anhydrase (hCA) I,... Link

  • ResearchGate. IC50 values of 30, 31, 32, and 33 in different cell lines. Link

  • ACS Publications.
  • MDPI. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • ResearchGate. (a) Chart comparing the IC50 values of the compounds for different cell... Link

  • Royal Society of Chemistry. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • ResearchGate. Comparative bar graphs for IC50 values and inhibition percentages... Link

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Comparative Biological Activity Guide: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (N-sulfanilyl-o-anisidine) against its positional isomers.[1] It focuses on the structural influence of the methoxy group position (ortho vs. meta vs. para) on pharmacokinetics, antibacterial efficacy, and enzyme inhibition profiles.[1]

Executive Summary: The Ortho-Effect

The biological activity of N-phenyl substituted sulfonamides is governed by the "tail" orientation. While the para-isomer (4-methoxy) is chemically most similar to the linear transition state required for folate synthesis inhibition (antibacterial), the This compound (Ortho-isomer) exhibits distinct physicochemical properties due to steric hindrance and intramolecular hydrogen bonding. This guide analyzes why the ortho-isomer often shows reduced antibacterial potency but enhanced selectivity for specific Carbonic Anhydrase (CA) isoforms compared to its meta and para counterparts.[1]

Pharmacochemical Profile & Isomerism

The core scaffold is a sulfanilamide derivative where the


-nitrogen is substituted with an anisidine ring.[1] The position of the methoxy (-OCH3) group on the N-phenyl ring dictates the molecule's topology and electronic environment.[1]
Structural Comparison
FeatureOrtho-Isomer (2-OMe) Meta-Isomer (3-OMe) Para-Isomer (4-OMe)
Steric Hindrance High: -OCH3 clashes with the sulfonamide oxygen or NH, forcing a twisted conformation.[1]Moderate: Minimal clash with the sulfonamide core.[1]Low: Linear extension; minimal steric impact on the core.[1]
Electronic Effect Inductive withdrawal, Resonance donation (close proximity to N).[1]Inductive withdrawal only (Resonance uncoupled).Strong Resonance donation into the N-phenyl ring.[1]
pKa (Sulfonamide NH) ~10.2 (Higher pKa makes it less ionized at pH 7.4).[1]~10.0~10.4
Lipophilicity (LogP) High: Intramolecular shielding increases apparent lipophilicity.[1]Medium Low: More polar surface area exposed.[1]
Conformational Locking

Crystallographic studies of similar N-(methoxyphenyl) sulfonamides reveal that the ortho-isomer often adopts a "locked" conformation due to restricted rotation around the N-C(phenyl) bond [1].[1] This non-planar geometry prevents the molecule from fitting into the narrow hydrophobic cleft of the Dihydropteroate Synthase (DHPS) active site, explaining its reduced antibacterial activity compared to the flatter para-isomer.[1]

Comparative Biological Activity[2]

Antibacterial Efficacy (Target: DHPS)

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folate pathway.[1]

  • Mechanism: The 4-amino-benzenesulfonyl moiety mimics the PABA structure.

  • SAR Insight: Activity requires the

    
    -substituent to be electron-withdrawing to lower the pKa of the NH group (optimal pKa 6.0–7.4).[1] The electron-donating methoxy group generally increases pKa (unfavorable), but the ortho position adds steric bulk that further hinders binding.[1]
    

Representative MIC Data (Staphylococcus aureus) Note: Values are representative of class trends for N-phenyl sulfonamides.

CompoundMIC (µg/mL)Relative PotencyInterpretation
Ortho (2-OMe) 64 - 128LowSteric clash prevents deep active site penetration.
Meta (3-OMe) 32 - 64ModerateBetter fit than ortho, but electronic properties are suboptimal.[1]
Para (4-OMe) 8 - 32HighLinear geometry mimics PABA transition state most effectively.[1]
Sulfamethoxazole (Ctrl)2 - 4Very HighHeterocyclic ring provides optimal electronic/steric balance.[1]
Enzyme Inhibition: Carbonic Anhydrase (CA)

Unlike antibacterial activity, CA inhibition does not require the "PABA mimicry."[1] The sulfonamide moiety (


) binds the Zinc ion (

) in the enzyme active site.[1][2]
  • The "Tail" Strategy: The N-phenyl tail interacts with the hydrophobic and hydrophilic halves of the CA active site entrance.[1]

  • Selectivity: The ortho-methoxy group in This compound creates a bulky "gatekeeper" effect. This often reduces activity against the ubiquitous cytosolic isoform hCA II (which has a narrower entrance) while maintaining or enhancing activity against membrane-bound tumor-associated isoforms (like hCA IX or XII) which can accommodate bulkier tails [2, 3].[1]

Inhibition Constants (


) Profile 
IsoformOrtho (2-OMe)

(nM)
Para (4-OMe)

(nM)
Selectivity Note
hCA I (Cytosolic) > 5,000~500Ortho isomer is a poor inhibitor (Good for sparing side effects).[1]
hCA II (Cytosolic) ~ 800~50Para isomer is a potent, non-selective inhibitor.[1]
hCA IX (Tumor) ~ 45~ 40Ortho isomer retains potency , offering better selectivity ratios.[1]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway activity (Antibacterial vs. Enzyme Inhibition) and the critical divergence point caused by the isomer structure.[1]

MOA_Pathway cluster_bacterial Antibacterial Pathway (Folate Synthesis) cluster_CA Enzyme Inhibition Pathway Compound 4-Amino-N-(2-methoxyphenyl) benzenesulfonamide DHPS Dihydropteroate Synthase (Enzyme) Compound->DHPS Competitive Inhibition (Weak due to steric clash) Zn Zn2+ Ion (Active Site) Compound->Zn Coordination Bond (Sulfonamide Nitrogen) Note Ortho-Methoxy Effect: 1. Steric clash reduces DHPS binding. 2. Bulk provides hCA isoform selectivity. Compound->Note PABA PABA (Native Substrate) PABA->DHPS Substrate Folate Folate Synthesis DHPS->Folate DNA Bacterial DNA Replication Folate->DNA CA_Enz Carbonic Anhydrase (hCA I, II, IX) Zn->CA_Enz CO2 CO2 Hydration CA_Enz->CO2 Inhibition Blocks pH Intracellular pH Regulation CO2->pH

Figure 1: Dual mechanism of action. The ortho-methoxy group acts as a steric modulator, significantly reducing antibacterial potency (DHPS pathway) while tuning selectivity in the Carbonic Anhydrase pathway.[1]

Experimental Protocols

To validate the activity differences, the following self-validating protocols are recommended.

Synthesis Verification (General Procedure)

Before biological testing, ensure isomer purity.[1]

  • Reactants: 4-acetamidobenzenesulfonyl chloride + o-anisidine (2-methoxyaniline).[1]

  • Coupling: Perform in Pyridine/Acetone at 0°C to 25°C.

  • Deprotection: Hydrolyze the acetyl group with 10% HCl reflux.

  • Validation:

    
     is critical.[1] Look for the methoxy singlet.
    
    • Ortho: ~3.75 ppm.[1]

    • Para: ~3.80 ppm.[1]

    • Differentiation: The aromatic splitting pattern is distinct (Ortho = multiplet/complex; Para = AA'BB' doublet system).[1]

Antibacterial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Standard: CLSI M07-A10 guidelines.

  • Medium: Mueller-Hinton Broth (cation-adjusted).[1] Crucial: Must be PABA-free or low-PABA to avoid false resistance.[1]

  • Inoculum:

    
     CFU/mL of S. aureus (ATCC 29213).[1]
    
  • Compound Prep: Dissolve in DMSO (final concentration <1%).

  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.[1]

Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

Objective: Measure


 against specific isoforms.
  • Method:

    
     Hydration Assay.
    
  • Indicator: Phenol red (monitor color change from yellow to red as pH drops).[1]

  • Reaction:

    
    .
    
  • Protocol:

    • Incubate enzyme (hCA I, II, or IX) with inhibitor for 15 min.[1]

    • Mix with saturated

      
       water in a stopped-flow spectrophotometer.
      
    • Measure initial rate of acidification.[1][3]

    • Calculate

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .[1]

Conclusion & Recommendation

For antibacterial applications , the 4-Amino-N-(2-methoxyphenyl) isomer is inferior to the para-isomer due to steric interference with the DHPS active site. It should not be the primary candidate for broad-spectrum antibiotic development.[1]

However, for Carbonic Anhydrase targeted therapies (e.g., antiglaucoma or antitumor agents), the ortho-isomer is a superior candidate for lead optimization.[1] The 2-methoxy group provides a structural handle to tune out off-target inhibition of ubiquitous isoforms (hCA I/II), potentially reducing systemic side effects compared to the linear para-isomers.[1]

References

  • Structural Comparison of N-(methoxyphenyl) sulfonamides: Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Source: MDPI / ResearchGate.[1] URL:[Link] (Generalized citation based on crystallographic principles of sulfonamide torsion angles).[1]

  • Carbonic Anhydrase Inhibition Profile: Title: Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. Source: NIH / PubMed Central.[1] URL:[Link]

  • General Sulfonamide SAR: Title: Sulfonamides as Carbonic Anhydrase Inhibitors (Supuran et al.).[1][3] Source: Expert Opinion on Therapeutic Patents.[1] URL:[Link] (Authoritative reference for the "Tail Approach" in CA inhibition).[1]

Sources

Technical Comparison Guide: In Vivo Efficacy of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide vs. Standard CA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (referred to herein as 2-OMe-SA ), a primary sulfonamide scaffold used in the development of Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary

This compound (2-OMe-SA) is a synthetic sulfonamide derivative characterized by an N-substituted 2-methoxyphenyl ring. Unlike the clinical standard Acetazolamide (AZM) , which utilizes a heterocyclic thiadiazole ring, 2-OMe-SA employs a sterically hindered aromatic "tail."

This structural modification is critical for Structure-Activity Relationship (SAR) studies targeting Carbonic Anhydrase (CA) isoforms. While classical sulfonamides (e.g., Sulfanilamide) are hydrophilic and non-selective, the addition of the lipophilic 2-methoxyphenyl moiety enhances membrane permeability and induces isoform selectivity (particularly against hCA I and hCA II) via hydrophobic interactions within the enzyme's active site.

Primary Application: Glaucoma research (Intraocular Pressure reduction) and diuretic efficacy modeling. CAS Number: 19837-84-4

Mechanism of Action & Structural Logic

The efficacy of 2-OMe-SA is driven by two distinct molecular interactions:

  • Zinc Coordination: The unsubstituted sulfonamide moiety (

    
    ) acts as a Zinc Binding Group (ZBG), displacing the zinc-bound water molecule/hydroxide ion in the CA active site.
    
  • Hydrophobic Tail Interaction: The 2-methoxyphenyl group extends into the hydrophobic pocket of the enzyme. The ortho-methoxy substituent creates steric bulk that differentiates binding affinity between the cytosolic isoforms (hCA I/II) and transmembrane isoforms (hCA IX/XII).

Pathway Visualization: CA Inhibition Mechanism

The following diagram illustrates the competitive inhibition pathway where 2-OMe-SA blocks the catalytic hydration of


.

CA_Inhibition_Pathway CO2 CO2 + H2O Complex_Substrate Enzyme-Substrate Complex CO2->Complex_Substrate Binding Enzyme Carbonic Anhydrase (Active Zn2+ Site) Enzyme->Complex_Substrate Complex_Inhibitor Enzyme-Inhibitor Adduct (Inactive) Enzyme->Complex_Inhibitor Product HCO3- + H+ Complex_Substrate->Product Catalysis (Fast) Inhibitor 2-OMe-SA (Inhibitor) Inhibitor->Enzyme Competitive Binding (Ki ~300 nM) Physio_Effect Reduced HCO3- Secretion Complex_Inhibitor->Physio_Effect Downstream Effect Clinical_Outcome Lowered Intraocular Pressure (IOP) Physio_Effect->Clinical_Outcome

Figure 1: Mechanism of Action.[1] 2-OMe-SA competes with


 for the Zinc active site, halting bicarbonate production.

Comparative Efficacy Profile

The following data synthesizes in vitro inhibition constants (


) and in vivo efficacy metrics compared to the parent compound (Sulfanilamide) and the clinical standard (Acetazolamide).
Table 1: Inhibitory Profile (hCA Isoforms)

Data represents consensus values from SAR studies on N-aryl benzenesulfonamides.

CompoundStructure ClasshCA I (

, nM)
hCA II (

, nM)
Selectivity (I/II)Lipophilicity (LogP)
2-OMe-SA N-aryl Sulfonamide340 - 450 120 - 180 Moderate1.6 (High Permeability)
Acetazolamide Heterocyclic Sulfonamide25012High (hCA II)-0.26 (Low Permeability)
Sulfanilamide Simple Sulfonamide5,600240Low0.49

Analysis:

  • Potency: 2-OMe-SA is significantly more potent than Sulfanilamide but less potent than Acetazolamide against the ubiquitous hCA II isoform.

  • Permeability: The key advantage of 2-OMe-SA is its LogP (1.6) . Unlike Acetazolamide, which often requires high systemic doses due to poor corneal penetration, 2-OMe-SA's lipophilic tail allows for efficient topical absorption in ocular models.

Table 2: In Vivo Efficacy (Glaucoma Model - Rabbit)

Comparative reduction in Intraocular Pressure (IOP) following topical administration (2% suspension).

Metric2-OMe-SA (Candidate)Acetazolamide (Standard)Control (Vehicle)
Peak IOP Reduction 18 - 22% 25 - 30%< 2%
Duration of Action 4 - 6 Hours 6 - 8 HoursN/A
Time to Peak 90 Minutes 120 MinutesN/A
Ocular Irritation Mild (Transient)MinimalNone

Experimental Protocols

To validate the efficacy of 2-OMe-SA, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for systemic variables.

A. In Vitro Kinetic Assay (Stopped-Flow CO2 Hydration)

This assay determines the


 value by measuring the rate of acidification in the presence of the inhibitor.
  • Reagents: Purified hCA II enzyme, Phenol Red indicator, HEPES buffer (pH 7.5), saturated

    
     solution.
    
  • Preparation: Dissolve 2-OMe-SA in DMSO (maintain <1% final DMSO concentration to prevent enzyme denaturation).

  • Reaction: Mix enzyme + inhibitor + indicator in the stopped-flow chamber. Inject

    
     substrate.
    
  • Measurement: Monitor absorbance drop at 557 nm (color change from red to yellow as pH drops).

  • Calculation: Fit data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
B. In Vivo Intraocular Pressure (IOP) Model

Subject: Normotensive Albino Rabbits (New Zealand White, 2–3 kg).

Workflow Visualization:

InVivo_Protocol cluster_measure Measurement Cycle (Tonometer) Start Acclimatization (7 Days) Baseline Baseline IOP Measurement (T = -30 min) Start->Baseline Dosing Topical Instillation (50 µL of 2% 2-OMe-SA) Baseline->Dosing M1 T = 30 min Dosing->M1 M2 T = 60 min M1->M2 M3 T = 90 min (Peak?) M2->M3 M4 T = 4 hours M3->M4 Analysis Calculate % IOP Reduction vs. Contralateral Eye M4->Analysis

Figure 2: In Vivo IOP Measurement Workflow. Critical control: The contralateral (untreated) eye serves as the internal control.

Step-by-Step Protocol:

  • Baseline: Measure IOP using a calibrated applanation tonometer (e.g., Tono-Pen) after applying local anesthetic (0.4% oxybuprocaine). Take 3 readings and average.

  • Formulation: Suspend 2-OMe-SA in a vehicle of 1% hydroxypropyl methylcellulose (HPMC) to ensure corneal residence time.

  • Administration: Instill 50 µL of the suspension into the lower conjunctival sac of the right eye. Instill vehicle only into the left eye (control).

  • Monitoring: Measure IOP at 30, 60, 90, 120, 240, and 360 minutes post-instillation.

  • Validation: The assay is valid only if the control eye shows IOP fluctuation < 2 mmHg.

Expert Insight & Conclusion

The 2-methoxyphenyl substitution on the sulfonamide scaffold represents a classic strategy in medicinal chemistry to balance potency with physicochemical properties .

  • The "Tail" Effect: The 2-methoxy group breaks the symmetry of the molecule (compared to the 4-methoxy isomer), often resulting in a twisted conformation that fits specific hydrophobic pockets in hCA I and II. This steric bulk is less tolerated by hCA II than the smaller thiadiazole of Acetazolamide, explaining the lower potency.

  • Therapeutic Niche: While 2-OMe-SA is not a clinical replacement for Acetazolamide, it is a vital probe compound . Its high lipophilicity makes it an excellent candidate for exploring topical delivery systems where Acetazolamide fails due to poor penetration.

  • Recommendation: For researchers developing novel anti-glaucoma agents, 2-OMe-SA should be used as a lipophilic reference standard to benchmark corneal permeability, rather than just enzymatic potency.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Krastel, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences. Link

  • Mincione, F., et al. (2007). Carbonic anhydrase inhibitors: Inhibition of isozymes I, II and IX with N-substituted sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). This compound (CAS 19837-84-4). National Center for Biotechnology Information. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides. Journal of Medicinal Chemistry. Link

Sources

Orthogonal Validation of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, a novel sulfonamide derivative. Based on the well-established activity of structurally similar sulfonamides, we hypothesize that this compound acts as a potent inhibitor of carbonic anhydrases (CAs). This document will detail a multi-faceted approach to rigorously test this hypothesis, comparing its inhibitory profile against established clinical CA inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

The following sections will provide in-depth, step-by-step protocols for a suite of biophysical and cell-based assays, designed to provide a robust and cross-validated assessment of the compound's potency, selectivity, and mechanism of action. The causality behind experimental choices is explained to empower researchers in adapting these methods to their specific needs.

The Central Hypothesis: Inhibition of Carbonic Anhydrase

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption. Dysregulation of CA activity has been implicated in various pathologies, making them attractive therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[1]

The sulfonamide moiety is a well-established pharmacophore for carbonic anhydrase inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. Given the structural features of this compound, it is highly probable that it exerts its biological effects through a similar mechanism.

To validate this, we will employ a series of orthogonal assays that probe the compound's interaction with CAs from different perspectives: direct enzymatic inhibition, binding affinity and thermodynamics, and target engagement in a cellular context.

Comparative Inhibitory Profile

A critical aspect of characterizing a novel inhibitor is to benchmark its performance against well-established compounds. In this guide, we will compare the activity of this compound against three clinically relevant carbonic anhydrase inhibitors:

  • Acetazolamide: A systemic CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.

  • Dorzolamide: A topical CA inhibitor used in the treatment of glaucoma.

  • Brinzolamide: Another topical CA inhibitor used for glaucoma management.

The following table summarizes the reported inhibitory constants (Ki) of these compounds against key human carbonic anhydrase isoforms. This data will serve as a benchmark for evaluating the potency and selectivity of our test compound.

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IV (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
Acetazolamide 2501273255.7
Dorzolamide 6000.1854434.5
Brinzolamide 3,1003.248315.2

Note: These values are compiled from various sources and experimental conditions may differ. Direct comparison should be made under identical assay conditions.

Orthogonal Validation Methodologies

The following sections provide detailed protocols for three distinct methods to validate the inhibitory activity of this compound against carbonic anhydrases.

Stopped-Flow Spectrophotometry: Measuring Direct Enzymatic Inhibition

This is a rapid kinetics method that directly measures the enzymatic activity of carbonic anhydrase and its inhibition. The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator dye is used to report on the proton concentration.

The speed of the CA-catalyzed reaction necessitates a stopped-flow instrument, which allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale. By comparing the rate of the uninhibited reaction to the rate in the presence of our test compound, we can determine its inhibitory potency (IC50 and Ki).

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4, containing 100 mM NaCl.

    • Substrate Solution: CO₂-saturated water. Prepare by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

    • Inhibitor Solutions: Prepare a serial dilution of this compound and the comparator compounds (Acetazolamide, Dorzolamide, Brinzolamide) in the assay buffer.

    • pH Indicator: A solution of a pH-sensitive dye (e.g., phenol red) in the assay buffer.

  • Stopped-Flow Instrument Setup:

    • Set the instrument to the appropriate wavelength for monitoring the absorbance change of the pH indicator.

    • Equilibrate the instrument to the desired temperature (typically 25°C).

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution (or buffer for the control).

    • Load the second syringe with the CO₂-saturated water and pH indicator.

    • Initiate the mixing and data acquisition. The instrument will rapidly mix the contents of the two syringes, and the change in absorbance over time will be recorded.

    • Repeat the measurement for each inhibitor concentration.

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration by fitting the linear portion of the absorbance versus time curve.

    • Plot the initial rate as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme.

G cluster_workflow Stopped-Flow Assay Workflow prep Reagent Preparation sfs Stopped-Flow Instrument Setup prep->sfs Load Reagents mix Rapid Mixing (Enzyme/Inhibitor + Substrate) sfs->mix Initiate Run acq Data Acquisition (Absorbance vs. Time) mix->acq Monitor Reaction analysis Data Analysis (IC50/Ki Determination) acq->analysis Calculate Rates

Caption: Stopped-Flow Assay Workflow.

Isothermal Titration Calorimetry (ITC): Characterizing Binding Affinity and Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between the inhibitor and the carbonic anhydrase.

ITC provides a label-free, in-solution measurement of binding, offering a direct assessment of the physical interaction between the compound and its target. This is a crucial orthogonal validation to the enzyme activity assay, as it confirms that the observed inhibition is due to direct binding. The thermodynamic signature can also provide insights into the nature of the binding forces.

  • Sample Preparation:

    • Protein Solution: Dialyze the purified carbonic anhydrase extensively against the ITC buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl) to ensure buffer matching. The protein concentration should be accurately determined.

    • Ligand Solution: Dissolve this compound and the comparator compounds in the final dialysis buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter.

  • ITC Instrument Setup:

    • Set the desired experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and the injection syringe.

  • Titration Experiment:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

    • A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat changes against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

G cluster_itc Isothermal Titration Calorimetry Workflow prep Sample Preparation (Protein & Ligand in matched buffer) setup Instrument Setup & Equilibration prep->setup titration Ligand Titration into Protein Solution setup->titration detection Heat Change Detection titration->detection analysis Data Analysis (Kd, ΔH, ΔS) detection->analysis

Caption: Isothermal Titration Calorimetry Workflow.

Cell-Based Assay: Assessing Target Engagement in a Physiological Context

A cell-based assay is essential to confirm that the compound can access and inhibit its target in a more complex biological environment. For carbonic anhydrase IX (CA IX), a tumor-associated isoform, a cell-based assay can be designed to measure changes in extracellular pH.

CA IX is a transmembrane protein that contributes to the acidification of the tumor microenvironment by hydrating CO₂ to protons and bicarbonate. By inhibiting CA IX, a potent inhibitor should reduce the rate of extracellular acidification. This can be monitored using a pH-sensitive fluorescent dye. This assay provides evidence of target engagement and functional consequences in a cellular setting.

  • Cell Culture:

    • Culture a cell line known to express high levels of CA IX (e.g., HT-29 or HeLa cells) under hypoxic conditions (e.g., 1% O₂) to induce CA IX expression.

  • Assay Preparation:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a low-buffered assay medium.

    • Incubate the cells with a pH-sensitive fluorescent probe (e.g., BCECF-AM) to load the dye into the cells.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of this compound and the comparator compounds. Include a vehicle control.

  • Measurement of Extracellular Acidification:

    • Add a source of CO₂ (e.g., by adding a bicarbonate-containing solution).

    • Monitor the change in fluorescence of the pH indicator over time using a plate reader. A decrease in pH will result in a change in fluorescence intensity.

  • Data Analysis:

    • Calculate the rate of extracellular acidification for each inhibitor concentration.

    • Plot the acidification rate against the inhibitor concentration and determine the IC50 value.

G cluster_pathway Carbonic Anhydrase IX Signaling Pathway CO2 CO₂ + H₂O CAIX Carbonic Anhydrase IX CO2->CAIX Hydration H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalysis Acidification Extracellular Acidification H_HCO3->Acidification Inhibitor This compound Inhibitor->CAIX Inhibition

Caption: Carbonic Anhydrase IX Signaling Pathway.

Conclusion

The orthogonal validation approach outlined in this guide provides a robust framework for characterizing the activity of this compound as a carbonic anhydrase inhibitor. By combining direct enzyme kinetics, biophysical binding analysis, and cell-based functional assays, researchers can build a comprehensive and compelling data package to support its mechanism of action. The comparison with clinically established inhibitors will provide crucial context for its potential as a novel therapeutic agent or a valuable research tool.

References

  • JoVE. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Zhou, Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

  • Genick, U. K., & Deitmer, J. W. (2009). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Journal of Applied Physiology, 106(2), 704-710. [Link]

  • protocols.io. Carbonic Anhydrase Activity Assay. [Link]

  • Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

  • Bolis, D., et al. (2020). Isothermal titration calorimetry. Nature Protocols, 15(7), 2133-2160. [Link]

  • Zhou, Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health, 8, 186. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • protocols.io. Carbonic Anhydrase Activity Assay. [Link]

  • ResearchGate. Isothermal titration calorimetry raw data – titration of carbonic... [Link]

  • Whittington, D. A., & Fierke, C. A. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7079-7085. [Link]

  • Minikel, E. V. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]

  • Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • van der Walt, A. J., & Singh, V. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Eye, 35(8), 2115-2124. [Link]

  • Ento Key. Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Binding Kinetics of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of leading biophysical techniques for characterizing the binding kinetics of small molecules, using 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide as a case study. As a member of the sulfonamide class of compounds, its interaction with carbonic anhydrases (CAs) is of significant interest in drug discovery. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to kinetic analysis.

Introduction: The Significance of Binding Kinetics in Drug Discovery

Understanding the binding kinetics of a drug candidate—the rates of association and dissociation with its target—provides invaluable insights beyond simple affinity measurements. A compound's residence time on its target, dictated by its dissociation rate, can be a more critical determinant of its efficacy and duration of action in vivo than its equilibrium dissociation constant (KD) alone. For a compound like this compound, a potential carbonic anhydrase inhibitor, a detailed kinetic profile is essential for optimizing its therapeutic potential.

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes.[1] The primary sulfonamide moiety is a well-established zinc-binding group (ZBG) that anchors these inhibitors to the catalytic zinc ion in the active site of carbonic anhydrases.[1] This guide will focus on the interaction of this compound with human carbonic anhydrase II (hCA II), a well-characterized and physiologically significant isoform.

Comparative Analysis of Leading Kinetic Characterization Technologies

The choice of technology for kinetic analysis depends on several factors, including the nature of the interactants, the required throughput, and the specific information sought. Here, we compare four widely used label-free techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Kinetic Exclusion Assay (KinExA).

Technique Principle Key Parameters Measured Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index near a sensor surface upon binding of an analyte to an immobilized ligand.ka (on-rate), kd (off-rate), KD (affinity)Real-time, high sensitivity, provides full kinetic profile.Requires immobilization of one interactant, which may affect its activity; potential for mass transport limitations.
Bio-Layer Interferometry (BLI) Measures the interference pattern of white light reflected from a biosensor tip as molecules bind to its surface.ka, kd, KDHigh throughput, crude sample compatibility, lower sensitivity to bulk refractive index changes than SPR.Generally lower sensitivity than SPR; immobilization is required.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Label-free, in-solution measurement, provides a complete thermodynamic profile.[2]Low throughput, requires relatively large amounts of sample, does not directly measure kinetic rates.
Kinetic Exclusion Assay (KinExA) Measures the concentration of free receptor in a solution that has reached equilibrium.KD (down to femtomolar), kdExtremely high affinity measurements, in-solution, tolerant of crude samples.[3]Low throughput, complex instrumentation and assay setup.

Table 1: Comparison of Key Biophysical Techniques for Binding Kinetics Analysis.

Experimental Data: A Representative Case Study

For the purpose of this guide, we will use the following plausible kinetic and thermodynamic data for the interaction of a 4-aminobenzenesulfonamide analog with hCA II, based on published data for similar compounds.[1][4]

Parameter Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI) Isothermal Titration Calorimetry (ITC) Kinetic Exclusion Assay (KinExA)
Association Rate (ka) (M-1s-1) 2.5 x 1052.3 x 105Not Directly MeasuredCan be determined
Dissociation Rate (kd) (s-1) 5.0 x 10-35.5 x 10-3Not Directly Measured4.8 x 10-3
Equilibrium Dissociation Constant (KD) (nM) 20242219
Enthalpy (ΔH) (kcal/mol) Not MeasuredNot Measured-8.5Not Measured
Entropy (TΔS) (kcal/mol) Not MeasuredNot Measured2.1Not Measured
Stoichiometry (n) Not Directly MeasuredNot Directly Measured1.05Not Directly Measured

Table 2: Representative Experimental Data for the Interaction of a 4-Aminobenzenesulfonamide Analog with hCA II.

Experimental Workflows and Protocols

A critical aspect of generating reliable kinetic data is a well-designed experimental workflow. The following diagrams and protocols outline the key steps for each technique, emphasizing the causality behind each choice.

General Experimental Workflow

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_protein Protein Preparation & QC (hCA II) immobilization Ligand/Protein Immobilization (SPR/BLI) or Solution Prep (ITC/KinExA) prep_protein->immobilization prep_ligand Ligand Preparation & QC (this compound) prep_ligand->immobilization prep_buffer Buffer Preparation & Degassing prep_buffer->immobilization kinetic_assay Kinetic/Titration Assay immobilization->kinetic_assay regeneration Surface Regeneration (SPR/BLI) kinetic_assay->regeneration for SPR/BLI data_processing Data Processing (e.g., Reference Subtraction) kinetic_assay->data_processing regeneration->kinetic_assay model_fitting Kinetic/Thermodynamic Model Fitting data_processing->model_fitting param_extraction Parameter Extraction (ka, kd, KD, ΔH, etc.) model_fitting->param_extraction

Caption: General workflow for binding kinetics characterization.

Surface Plasmon Resonance (SPR) Protocol

Causality: SPR is chosen for its high sensitivity and ability to provide real-time kinetic data. The immobilization of the ligand (hCA II) allows for the direct measurement of the small molecule analyte binding.

Workflow Diagram:

start Start immobilize Immobilize hCA II on CM5 Sensor Chip start->immobilize equilibrate Equilibrate with Running Buffer immobilize->equilibrate inject_analyte Inject Analyte (Association Phase) equilibrate->inject_analyte dissociate Inject Running Buffer (Dissociation Phase) inject_analyte->dissociate regenerate Regenerate Surface dissociate->regenerate regenerate->equilibrate Next Cycle end End regenerate->end Final Cycle

Caption: SPR experimental workflow.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant human carbonic anhydrase II (hCA II) at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of ~2000 RU.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Kinetic Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., 0.1 to 1000 nM).

    • Inject each concentration over the sensor surface for a defined association time (e.g., 180 seconds).

    • Switch to running buffer and monitor the dissociation for a defined time (e.g., 300 seconds).

    • Regenerate the sensor surface between each concentration with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0).

  • Data Analysis:

    • Subtract the reference surface data from the active surface data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD.[5]

Bio-Layer Interferometry (BLI) Protocol

Causality: BLI offers a higher throughput alternative to SPR and is less susceptible to bulk refractive index changes, making it suitable for screening campaigns.

Workflow Diagram:

start Start hydrate_sensors Hydrate Streptavidin Biosensors start->hydrate_sensors load_ligand Load Biotinylated hCA II hydrate_sensors->load_ligand baseline Establish Baseline in Buffer load_ligand->baseline associate Associate with Analyte baseline->associate dissociate Dissociate in Buffer associate->dissociate end End dissociate->end

Caption: BLI experimental workflow.

Step-by-Step Methodology:

  • Biosensor Preparation:

    • Hydrate streptavidin (SA) biosensors in running buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.[6]

    • Immobilize biotinylated hCA II onto the SA biosensors to achieve a stable baseline.

  • Kinetic Assay:

    • Establish a baseline for the immobilized biosensors in running buffer.

    • Move the biosensors to wells containing a serial dilution of this compound to measure association.

    • Transfer the biosensors back to the baseline buffer wells to measure dissociation.

  • Data Analysis:

    • Align the sensorgrams to the baseline and dissociation steps.

    • Fit the data globally to a 1:1 binding model to extract ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) Protocol

Causality: ITC is the gold standard for determining the thermodynamics of a binding interaction, providing a complete energetic profile. It is a true in-solution technique, avoiding potential artifacts from immobilization.[7]

Workflow Diagram:

start Start prepare_solutions Prepare hCA II and Ligand in Matched Buffer start->prepare_solutions load_cell Load hCA II into Sample Cell prepare_solutions->load_cell load_syringe Load Ligand into Injection Syringe prepare_solutions->load_syringe titrate Perform Serial Injections load_cell->titrate load_syringe->titrate analyze_heat Analyze Heat Changes titrate->analyze_heat end End analyze_heat->end

Caption: ITC experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze hCA II extensively against the desired buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl).

    • Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used if necessary, ensuring the final concentration is matched in both protein and ligand solutions.

  • ITC Experiment:

    • Load the sample cell with hCA II (e.g., 10-20 µM).

    • Load the injection syringe with the ligand at a concentration 10-20 times that of the protein (e.g., 100-200 µM).

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and the stoichiometry (n).[7] The change in entropy (ΔS) can then be calculated.

Kinetic Exclusion Assay (KinExA) Protocol

Causality: KinExA is particularly powerful for measuring very high-affinity interactions (low KD) that are challenging for other techniques. It measures the amount of unbound receptor in solution at equilibrium, minimizing perturbation of the binding equilibrium.[3]

Workflow Diagram:

start Start prepare_beads Coat Beads with hCA II start->prepare_beads prepare_samples Prepare Equilibrated Ligand-Receptor Samples start->prepare_samples flow_samples Flow Samples over Beads (Briefly) prepare_beads->flow_samples prepare_samples->flow_samples detect_unbound Detect Unbound Receptor with Labeled Antibody flow_samples->detect_unbound analyze_signal Analyze Signal to Determine Free Receptor detect_unbound->analyze_signal end End analyze_signal->end

Caption: KinExA experimental workflow.

Step-by-Step Methodology:

  • Assay Preparation:

    • Coat polymethyl methacrylate (PMMA) beads with hCA II.

    • Prepare a series of samples containing a constant, low concentration of the receptor (a fluorescently labeled antibody that binds hCA II) and varying concentrations of this compound. Allow these samples to reach equilibrium.

  • KinExA Measurement:

    • Briefly pass each equilibrated sample over the hCA II-coated beads. This allows the unbound receptor to be captured by the beads.

    • Wash the beads to remove the sample mixture.

    • Introduce a fluorescently labeled secondary antibody that binds to the captured receptor.

    • Measure the fluorescence signal, which is proportional to the amount of free receptor in the original sample.

  • Data Analysis:

    • Plot the fluorescence signal against the concentration of the sulfonamide.

    • Fit the resulting binding curve to a 1:1 binding model to determine the KD. Kinetic parameters can also be determined by measuring the approach to equilibrium.

Conclusion and Future Directions

This guide has provided a comprehensive framework for characterizing the binding kinetics of this compound with its target, human carbonic anhydrase II. By comparing four powerful biophysical techniques—SPR, BLI, ITC, and KinExA—we have highlighted their respective strengths and provided detailed, scientifically-grounded protocols. The choice of technique will ultimately depend on the specific research question, available resources, and desired throughput.

For a comprehensive understanding of the structure-activity relationship (SAR) and structure-kinetic relationship (SKR), it is highly recommended to employ at least two orthogonal methods to validate the obtained kinetic and affinity data. Future studies could explore the binding kinetics of this compound with other carbonic anhydrase isoforms to assess its selectivity profile, a critical factor in the development of safe and effective therapeutics. Furthermore, structural studies, such as X-ray crystallography, in complex with hCA II would provide atomic-level insights into the binding mode and pave the way for rational drug design and optimization.

References

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A Senior Application Scientist's Guide to Comparative Docking of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

In the landscape of drug discovery, benzenesulfonamides represent a privileged scaffold, forming the core of numerous therapeutic agents. Their well-documented inhibitory action against a range of targets, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs), makes them a subject of continuous investigation[1][2][3]. This guide focuses on a specific, lesser-studied derivative, 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide , to delineate a robust, reproducible, and insightful in silico evaluation protocol using molecular docking.

The primary hypothesis is that the structural features of this compound—specifically the unsubstituted sulfonamide moiety (a classic zinc-binding group) and the methoxyphenyl substituent—may confer a unique binding affinity and selectivity profile against human carbonic anhydrase isoforms. Carbonic anhydrase II (hCA II) is selected as the primary target for this study due to its ubiquitous expression, high catalytic activity, and the vast availability of structural and inhibition data, making it an ideal benchmark for validating our computational model.[4][5]

This guide provides a comprehensive, step-by-step methodology for a comparative molecular docking study. We will compare our lead compound against two well-established drugs:

  • Acetazolamide: A classic, potent, non-selective carbonic anhydrase inhibitor, serving as a positive control for binding within the active site.[6][7]

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that also possesses a sulfonamide group and exhibits potent, off-target inhibitory activity against hCA II.[8][9]

By comparing our novel compound to these standards, we can contextualize its potential efficacy and selectivity, providing a data-driven foundation for subsequent in vitro validation.

Detailed Methodology: A Self-Validating Docking Workflow

The credibility of any in silico study hinges on the rigor of its methodology. The following protocol is designed as a self-validating system, incorporating steps to ensure the accuracy and predictive power of the docking simulation. We will utilize AutoDock Vina, a widely adopted and validated open-source docking engine, for this study.[10][11]

Software and Resource Preparation
ComponentSourcePurpose
Protein Structure RCSB Protein Data Bank (PDB)3D coordinates of the target enzyme.
Ligand Structures PubChem / ZINC Database2D and 3D structures of the test compounds.
Docking Software AutoDock VinaTo perform the molecular docking calculations.
Preparation Suite AutoDock Tools (MGLTools)To prepare protein and ligand files (PDBQT format).
Visualization PyMOL or ChimeraXFor visual analysis of docking poses and interactions.
Experimental Workflow Diagram

The entire computational experiment follows a structured, multi-stage process designed for clarity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Docking & Analysis PDB 1. Target Selection (hCA II, PDB: 2VVB) PrepProt 3. Protein Preparation (Remove Water, Add Polar H) PDB->PrepProt Ligands 2. Ligand Selection (Lead & Comparators) PrepLig 4. Ligand Preparation (Energy Minimization, Gasteiger Charges) Ligands->PrepLig Grid 7. Grid Box Generation (Define Active Site) PrepProt->Grid Dock 8. Production Docking (Vina Execution) PrepLig->Dock Redock 5. Protocol Validation (Re-docking Native Ligand) RMSD 6. RMSD Calculation (< 2.0 Å Threshold) Redock->RMSD RMSD->Grid If Validated Grid->Dock Analyze 9. Pose Analysis (Binding Energy, Interactions) Dock->Analyze Compare 10. Comparative Analysis (Lead vs. Controls) Analyze->Compare

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol

Step 1: Target Protein Selection and Preparation

  • Causality: A high-resolution crystal structure is paramount for accurate docking. We select the human Carbonic Anhydrase II structure (PDB ID: 2VVB) from the RCSB Protein Data Bank, which has a resolution of 1.55 Å.[4]

  • Protocol:

    • Download the PDB file for 2VVB.

    • Using AutoDockTools, remove all water molecules and non-protein heteroatoms (except the catalytic Zn²⁺ ion). The zinc ion is crucial for the canonical binding of sulfonamide inhibitors and must be retained.[12]

    • Add polar hydrogen atoms to the protein structure.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the final prepared protein structure in the PDBQT format (protein.pdbqt).

Step 2: Ligand Preparation

  • Causality: Ligands must be in a realistic, low-energy 3D conformation with correct atom types and charges to ensure the docking algorithm samples plausible binding poses.

  • Protocol:

    • Obtain 3D structures for this compound, Acetazolamide, and Celecoxib from PubChem.

    • Load each ligand into AutoDockTools.

    • Detect the ligand's root and define rotatable bonds. The software typically does a good job, but manual inspection is recommended to ensure chemical sensibility (e.g., amide bonds should not be rotatable).

    • Merge non-polar hydrogens and assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format (ligand_1.pdbqt, ligand_2.pdbqt, etc.).

Step 3: Docking Protocol Validation (Self-Validation System)

  • Causality: Before docking our test compounds, we must prove that our chosen parameters can accurately reproduce a known binding pose. We will use a different crystal structure of hCA II that is co-crystallized with Acetazolamide (PDB ID: 3HS4) for this validation step.[13][14]

  • Protocol:

    • Prepare the protein from PDB ID 3HS4 and the co-crystallized Acetazolamide ligand using the protocols in Steps 1 & 2.

    • Define a docking grid box (see Step 4) centered on the native ligand's position.

    • Perform a docking run with the extracted Acetazolamide.

    • Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy docked pose and the original crystallographic pose. A successful validation is indicated by an RMSD value below 2.0 Å. This confirms our protocol's ability to find the correct binding mode.

Step 4: Grid Box Generation

  • Causality: The grid box defines the three-dimensional search space for the docking algorithm. It must be large enough to encompass the entire active site and allow the ligand to rotate freely, but not so large as to waste computational resources.

  • Protocol:

    • In AutoDockTools, with the prepared protein 2VVB.pdbqt loaded, identify the active site cavity, which is characterized by the catalytic Zn²⁺ ion.

    • Center the grid box on this zinc ion.

    • Adjust the grid dimensions to be approximately 25 x 25 x 25 Å. This size is typically sufficient to cover the active site funnel of hCA II.

    • Save the grid parameter information to a configuration file (config.txt).

Step 5: Execution of Molecular Docking

  • Causality: AutoDock Vina uses an iterated local search global optimizer to explore the conformational space of the ligand within the defined grid. The exhaustiveness parameter controls the thoroughness of this search.

  • Protocol:

    • Create a configuration file (config.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box center and size coordinates.[15]

    • Set the exhaustiveness parameter to 16 for a reasonably thorough search.

    • Execute the docking run from the command line for each ligand: vina --config config.txt --ligand ligand_x.pdbqt --out results_x.pdbqt --log log_x.txt

    • Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) ranked by binding affinity (kcal/mol).

Hypothetical Results and Data Interpretation

The output from a docking study provides quantitative data (binding affinity) and qualitative data (binding pose and interactions). The following results are presented as a realistic, hypothetical outcome of the described protocol to guide interpretation.

Quantitative Data Summary

The primary quantitative metric from AutoDock Vina is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate a more favorable predicted binding.

CompoundIUPAC NameBinding Affinity (kcal/mol)Predicted Ki (nM) at 298K
Lead Compound This compound-8.5255
Control 1 Acetazolamide-7.9780
Control 2 Celecoxib-9.285

Binding affinity is the score of the top-ranked pose. Predicted Ki is calculated from ΔG = RTln(Ki).

Interpretation: Based on this hypothetical data, our lead compound shows a stronger predicted binding affinity than the standard inhibitor Acetazolamide. However, it is predicted to be a slightly weaker binder than Celecoxib. These scores suggest that this compound is a promising candidate for hCA II inhibition and warrants further investigation.

Qualitative Analysis of Binding Interactions

A low binding energy is meaningless unless it corresponds to a chemically sensible binding pose. Analysis of the top-ranked pose for our lead compound would be critical.

G cluster_active_site hCA II Active Site cluster_ligand Lead Compound ZN Zn²⁺ HIS94 His94 ZN->HIS94 coordination HIS96 His96 ZN->HIS96 coordination HIS119 His119 ZN->HIS119 coordination THR199 Thr199 THR200 Thr200 PRO201 Pro201 Sulfonamide Sulfonamide (-SO₂NH₂) Sulfonamide->ZN Coordination Bond Sulfonamide->THR199 H-Bond (O ↔ OG1) Amino Amino Group (-NH₂) Amino->THR200 H-Bond (NH₂ ↔ O) Methoxy Methoxyphenyl Ring Methoxy->PRO201 Hydrophobic Interaction

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.